molecular formula C17H13NO3 B000086 Graveoline CAS No. 485-61-0

Graveoline

Cat. No.: B000086
CAS No.: 485-61-0
M. Wt: 279.29 g/mol
InChI Key: COBBNRKBTCBWQP-UHFFFAOYSA-N
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Description

Graveoline is a member of quinolines.
This compound has been reported in Lunasia amara, Haplophyllum griffithianum, and other organisms with data available.
structure in first source

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBBNRKBTCBWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326593
Record name Graveoline
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Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-61-0
Record name Graveoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Graveoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 205.5 °C
Record name Graveoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Graveoline: A Technical Guide to Its Natural Source, Isolation from Ruta graveolens, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveoline, a quinoline alkaloid, is a secondary metabolite found in the medicinal plant Ruta graveolens, commonly known as rue. This technical guide provides an in-depth overview of the natural sourcing of this compound and detailed methodologies for its extraction, isolation, and purification. Furthermore, it elucidates the molecular signaling pathways through which this compound exerts its notable pro-apoptotic and pro-autophagic effects, making it a compound of interest for oncological research and drug development. This document consolidates quantitative data, experimental protocols, and visual diagrams to serve as a comprehensive resource for the scientific community.

Introduction

Ruta graveolens L., a member of the Rutaceae family, has a long history in traditional medicine.[1] Phytochemical analyses have revealed a rich composition of bioactive compounds, including alkaloids, coumarins, and flavonoids.[2] Among these, the quinoline alkaloid this compound (C₁₇H₁₃NO₃) has garnered significant scientific attention for its pharmacological properties.[3] Notably, research has demonstrated its ability to induce programmed cell death in cancer cell lines through distinct, yet potentially interconnected, pathways of apoptosis and autophagy.[1][4] This guide details the processes for obtaining pure this compound from its natural source and explores the cellular mechanisms it triggers.

Natural Source and Isolation of this compound from Ruta graveolens

The primary natural source of this compound is the plant Ruta graveolens. The alkaloid is typically isolated from the aerial parts of the plant, particularly the leaves.[5][6] The isolation process involves solvent extraction followed by chromatographic purification. While specific yields can vary based on plant material, geographic location, and extraction conditions, this section outlines a generalized, multi-step protocol based on published methodologies.

Experimental Protocol: Extraction and Purification of this compound

This protocol synthesizes common laboratory practices for the isolation of this compound.

2.1.1. Plant Material and Initial Extraction

  • Harvesting and Preparation: Collect the aerial parts (leaves and stems) of Ruta graveolens. The plant material should be air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature with continuous agitation for 48-72 hours. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield a crude ethanolic extract.

2.1.2. Liquid-Liquid Partitioning

  • Suspend the crude ethanolic extract in distilled water.

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being an alkaloid, will typically partition into the organic phases.

  • Collect each organic fraction and evaporate the solvent under reduced pressure. The this compound-containing fraction is often found in the chloroform or ethyl acetate partition.

2.1.3. Chromatographic Purification

  • Column Chromatography:

    • Pack a silica gel (60-120 mesh) column using a suitable non-polar solvent, such as n-hexane.

    • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane, followed by the addition of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 98:2 v/v) and visualize under UV light.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

  • Preparative High-Performance Liquid Chromatography (p-HPLC):

    • For final purification, subject the pooled fractions to p-HPLC.

    • A typical system might use a C18 column with a mobile phase gradient of methanol and water.

    • Monitor the elution profile with a PDA detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

2.1.4. Purity Assessment

  • The purity of the isolated this compound can be determined using analytical High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector, which also provides the UV spectrum of the compound.[7]

  • Structural confirmation is achieved through spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - ¹H and ¹³C).

Quantitative Data on Extraction and Isolation

The yield of this compound from Ruta graveolens can be influenced by numerous factors. The following table summarizes available quantitative data from various studies.

Plant MaterialExtraction MethodPurification MethodYieldReference
Dried FruitsHydrodistillation-0.39% (Essential Oil)[8]
Dried Leaves (10 g)Ethanol Reflux-1.2 g (Crude Extract)
Aerial Parts (20.0 kg)Ethanol Extraction, Chloroform PartitioningSilica Gel Column Chromatography, p-HPLC3.5 mg (of a specific compound from a fraction)[6]

Cellular Signaling Pathways of this compound

This compound has been shown to induce cell death in cancer cells primarily through the induction of apoptosis and autophagy.[4] These two pathways can be triggered independently by this compound.[3]

This compound-Induced Autophagy

This compound initiates autophagy in a process that is dependent on the protein Beclin-1 and is preceded by the generation of reactive oxygen species (ROS).[3][4]

G cluster_initiation Initiation cluster_regulation Regulation cluster_execution Execution This compound This compound ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation induces Beclin1 Beclin-1 Activation ROS_Generation->Beclin1 leads to Autophagy Autophagic Cell Death Beclin1->Autophagy triggers

This compound-induced autophagic cell death pathway.

The proposed mechanism suggests that exposure of cells to this compound leads to an increase in intracellular ROS. This oxidative stress, in turn, promotes the activation of Beclin-1, a key regulator of autophagy.[3] Activated Beclin-1 then initiates the formation of autophagosomes, leading to autophagic cell death.[9] Interestingly, the inhibition of autophagy does not seem to affect the this compound-induced generation of ROS, indicating that ROS production is an upstream event.[3]

This compound-Induced Apoptosis

This compound also triggers the apoptotic cascade, a major pathway of programmed cell death. This process is characterized by the activation of a series of cysteine proteases known as caspases.

G cluster_initiation Initiation cluster_execution Execution This compound This compound Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) This compound->Caspase_Activation induces Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis leads to

This compound-induced apoptotic cell death pathway.

The induction of apoptosis by this compound involves the activation of key caspases.[4] Studies have shown that treatment with this compound can increase the enzymatic activities of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[10] The activation of these caspases culminates in the characteristic morphological and biochemical hallmarks of apoptosis, leading to cell death. The apoptotic and autophagic pathways induced by this compound appear to be independent events.[3]

Conclusion

This compound, a quinoline alkaloid from Ruta graveolens, presents a compelling case for further investigation in the field of drug development, particularly in oncology. Its ability to induce both apoptosis and autophagy highlights its potential as a multi-faceted anti-cancer agent. This guide provides a foundational framework for researchers by detailing methodologies for its isolation and purification, and by illustrating its mechanisms of action at the cellular level. Further research is warranted to optimize isolation protocols for higher yields and to fully elucidate the intricate signaling networks that this compound modulates.

References

The Alkaloid Graveoline: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveoline, a quinolinone alkaloid primarily isolated from plants of the Ruta genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the diverse biological activities of this compound, with a focus on its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activities

This compound has demonstrated notable potential as an anticancer agent through multiple mechanisms, including the modulation of critical oncogenic signaling pathways and the induction of programmed cell death.

Modulation of KRAS Signaling

Recent studies have identified this compound as a modulator of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a key player in many cancers. This compound has been shown to interact with KRAS, potentially disrupting its association with the cell membrane, a critical step for its signaling activity.

Signaling Pathway:

While the precise mechanism of this compound's impact on KRAS signaling is still under investigation, it is hypothesized to interfere with the KRAS-membrane interaction, which in turn could affect downstream pathways like the MAPK cascade.

KRAS_Pathway This compound This compound KRAS KRAS This compound->KRAS Inhibits membrane association Plasma_Membrane Plasma Membrane KRAS->Plasma_Membrane Associates with RAF RAF Plasma_Membrane->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes

Caption: Putative mechanism of this compound's interference with the KRAS signaling pathway.

Induction of Apoptosis and Autophagy

This compound has been observed to trigger both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells, particularly in skin melanoma.[1] Interestingly, these two processes appear to be induced independently of each other.[1] The induction of autophagy is associated with Beclin-1, a key protein in the autophagic process.[1]

Signaling Pathway:

This compound treatment leads to the generation of reactive oxygen species (ROS), which in turn can trigger both apoptotic and autophagic pathways. The autophagic response involves the upregulation of Beclin-1.

Apoptosis_Autophagy_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy Cell_Death Cell_Death Apoptosis->Cell_Death Beclin1 Beclin-1 Autophagy->Beclin1 Mediated by Beclin1->Cell_Death

Caption: Dual induction of apoptosis and autophagy by this compound.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines.

Cell LineAssayEndpointValueReference
A375 (Melanoma)MTT AssayIC50Not specified in abstract[1]
H358 (NSCLC)Cell Titer-GloProliferation Reduction40% at 100 µM after 72h[2][3]

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, it has demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant to combat antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus ATCC 25923500 - 1000[4]
Enterococcus faecalis ATCC 29212500 - 1000[4]
Escherichia coli ATCC 25922500 - 1000[4]
Candida albicans250 - 500[5]
Synergistic Effects with Antibiotics

Checkerboard assays have revealed that this compound can enhance the efficacy of antibiotics like erythromycin and vancomycin against S. aureus.[4][6]

CombinationMicroorganismFractional Inhibitory Concentration Index (FICI)EffectReference
This compound + ErythromycinS. aureus0.37Synergy[4][6]
This compound + VancomycinS. aureusAdditive to Indifference-[6]

Enzyme Inhibitory Activity

This compound has been shown to inhibit the activity of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have demonstrated inhibitory activity against acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease.[7]

Aldehyde Oxidase (AO) Inhibition

Extracts of Ruta graveolens, containing this compound, have exhibited potent inhibitory effects on aldehyde oxidase, a drug-metabolizing enzyme.[8]

EnzymeSubstrateInhibitionIC50 (µg/mL)Reference
Aldehyde OxidaseBenzaldehydeHigh10.4[8]
Aldehyde OxidaseVanillinHigh10.1[8]
Aldehyde OxidasePhenanthridineHigh43.2[8]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, with studies indicating its ability to inhibit the production of inflammatory mediators. Methanolic and ethanolic extracts of Ruta graveolens have shown significant inhibition of carrageenan-induced paw edema in rats.[9][10] Furthermore, these extracts were found to inhibit nitric oxide (NO) production by murine macrophage cells.[11]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Measurement Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound at various concentrations Seed_Cells->Treat_Cells Incubate Incubate for defined period Treat_Cells->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Protocol: A detailed, step-by-step protocol for conducting an MTT assay can be found in various methodology publications.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between molecules in real-time.

Workflow:

SPR_Workflow Immobilize Immobilize KRAS protein on sensor chip Inject Inject this compound solution over the chip surface Immobilize->Inject Measure Measure change in refractive index (RU) Inject->Measure Analyze Analyze sensorgram to determine Kd, Kon, Koff Measure->Analyze

Caption: Simplified workflow for an SPR binding assay.

Detailed Protocol: Specific parameters such as buffer composition, flow rate, association/dissociation times, and regeneration conditions need to be optimized for each experiment.[2]

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Workflow:

Checkerboard_Workflow Prepare Prepare serial dilutions of This compound and antibiotic Combine Combine dilutions in a 96-well microtiter plate Prepare->Combine Inoculate Inoculate with standardized bacterial suspension Combine->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Determine_MIC Determine MIC for each agent alone and in combination Incubate->Determine_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index Determine_MIC->Calculate_FICI

Caption: Workflow for a checkerboard synergy assay.

Detailed Protocol: The interpretation of the FICI value determines the nature of the interaction (Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4).[4]

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. Its multifaceted anticancer properties, including the novel modulation of KRAS and the dual induction of apoptosis and autophagy, make it a compelling candidate for further preclinical development. The synergistic antimicrobial effects of this compound could offer a new strategy to combat antibiotic resistance. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each of its biological activities. In vivo studies are crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and safety profiles. Furthermore, medicinal chemistry efforts to synthesize more potent and selective analogs of this compound could lead to the development of novel therapeutic agents for a variety of diseases.

References

Graveoline's Mechanism of Action in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graveoline, a quinoline alkaloid isolated from Ruta graveolens, has emerged as a promising anti-cancer agent. This document provides a detailed overview of the current understanding of its mechanism of action in cancer cells. The primary focus is on its ability to induce two distinct forms of programmed cell death: apoptosis and autophagy. Evidence suggests that this compound's cytotoxic effects are mediated by the generation of reactive oxygen species (ROS), which act as a key upstream signaling molecule. This whitepaper synthesizes the available preclinical data, details the implicated signaling pathways, and provides a foundation for future research and development of this compound-based cancer therapeutics.

Introduction

The quest for novel anti-cancer therapies with improved efficacy and reduced side effects is a continuous endeavor in oncology. Natural products have historically been a rich source of anti-cancer compounds. This compound, a bioactive constituent of the medicinal plant Ruta graveolens, has demonstrated significant cytotoxic effects against cancer cells. A particularly compelling attribute of this compound is its capacity to induce both apoptotic and autophagic cell death, a desirable trait for overcoming resistance to conventional therapies that primarily target apoptosis.[1] This technical guide delves into the molecular mechanisms underpinning this compound's anti-cancer activity, with a focus on its effects on signaling pathways in cancer cells.

Cytotoxicity of this compound in Cancer Cell Lines

While extensive quantitative data on the half-maximal inhibitory concentration (IC50) of purified this compound across a wide range of cancer cell lines is still emerging in the scientific literature, its cytotoxic effects have been primarily characterized in human malignant melanoma A375 cells. The available research indicates a dose-dependent reduction in the viability of these cells upon treatment with this compound.[2]

Table 1: Summary of this compound's Effects on Cancer Cell Proliferation

Cell LineCancer TypeParameterValue/EffectReference
A375Malignant MelanomaCell ViabilityDose-dependent decrease[2]
H358Non-Small Cell Lung CancerCell Proliferation40% reduction at 100 µM

Note: The data for this table is limited due to the current lack of comprehensive IC50 studies for purified this compound. The H358 data point is from a study investigating this compound's interaction with KRAS.

Core Mechanism of Action: A Dual Induction of Apoptosis and Autophagy

The primary mechanism through which this compound exerts its anti-cancer effects is by triggering two distinct, yet complementary, cell death pathways: apoptosis and autophagy.[2] A key finding is that these two pathways are induced independently of each other.[2]

Induction of Apoptosis

This compound-induced apoptosis is a critical component of its cytotoxic activity. This process is characterized by a cascade of molecular events leading to controlled cell dismantling. The proposed pathway, based on current evidence, involves the following key steps:

  • Generation of Reactive Oxygen Species (ROS): Treatment of cancer cells with this compound leads to a significant increase in intracellular ROS levels.[2] ROS are highly reactive molecules that can induce cellular damage and trigger apoptotic signaling.

  • Mitochondrial Pathway Involvement (Hypothesized): While direct evidence for this compound's effect on Bcl-2 family proteins is still under investigation, the induction of ROS strongly suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. ROS can lead to mitochondrial outer membrane permeabilization (MOMP), a key event regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Caspase Activation (Hypothesized): Following MOMP, cytochrome c is released from the mitochondria into the cytosol, leading to the activation of a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Diagram 1: Proposed Apoptotic Signaling Pathway of this compound

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2_family Bax/Bak Activation Bcl-2 Inhibition Mitochondria->Bcl2_family Hypothesized Caspase_Cascade Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Induction of Autophagy

This compound also triggers autophagic cell death, a process of cellular self-digestion.[2] This is particularly significant as it provides a mechanism to eliminate cancer cells that may be resistant to apoptosis. The key steps in this compound-induced autophagy are:

  • ROS Generation: Similar to apoptosis, ROS production is an early event in this compound-induced autophagy.[2]

  • Beclin-1 Activation: this compound treatment leads to an increase in the expression of Beclin-1, a key protein involved in the initiation of autophagy.[2] Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the formation of the autophagosome.

  • Autophagosome Formation: The activation of the Beclin-1 complex leads to the nucleation and elongation of the autophagosomal membrane, which engulfs cytoplasmic components.

  • mTOR Pathway (Hypothesized): The mTOR signaling pathway is a master regulator of autophagy. While not directly demonstrated for this compound, it is plausible that this compound-induced ROS may lead to the inhibition of the mTORC1 complex, a known trigger for autophagy.

Diagram 2: this compound-Induced Autophagy Signaling Pathway

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS mTORC1 mTORC1 Inhibition ROS->mTORC1 Hypothesized Beclin1 Beclin-1 Upregulation ROS->Beclin1 Autophagosome Autophagosome Formation mTORC1->Autophagosome Beclin1->Autophagosome Autophagy Autophagic Cell Death Autophagosome->Autophagy

Caption: Signaling pathway of this compound-induced autophagy.

Independence of Apoptosis and Autophagy

A crucial aspect of this compound's mechanism is the independent nature of the apoptotic and autophagic pathways it induces.[2] The use of a caspase inhibitor did not affect autophagic cell death, and an autophagy inhibitor did not alter apoptosis.[2] This suggests that this compound activates two parallel, non-overlapping cell death programs.

Diagram 3: Independent Induction of Apoptosis and Autophagy by this compound

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Apoptosis_Pathway Apoptotic Signaling ROS->Apoptosis_Pathway Autophagy_Pathway Autophagic Signaling ROS->Autophagy_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Autophagy_Pathway->Cell_Death

Caption: Parallel and independent cell death pathways.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Diagram 4: MTT Assay Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed Cancer Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance (570 nm) E->F

Caption: Workflow for assessing cell viability via MTT assay.

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.

  • Protocol:

    • Seed cancer cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Expression Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Beclin-1, LC3, caspases, Bcl-2 family members).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Flow Cytometry for Cell Cycle Analysis
  • Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Harvest this compound-treated and control cells.

    • Fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.

Detection of Intracellular ROS (DCFH-DA Assay)

Diagram 5: DCFH-DA Assay for ROS Detection

G A Treat Cells with this compound B Load with DCFH-DA A->B C Incubate (30 min) B->C D ROS Oxidizes DCFH to DCF C->D E Measure Fluorescence (Ex: 485 nm, Em: 530 nm) D->E

Caption: Workflow for detecting intracellular ROS.

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Load the cells with DCFH-DA (typically 10-20 µM) and incubate for approximately 30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Future Directions and Conclusion

This compound presents a compelling profile as an anti-cancer agent due to its unique ability to independently induce both apoptosis and autophagy. The generation of ROS appears to be a central event in its mechanism of action. However, to advance this compound towards clinical application, further in-depth research is required:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of purified this compound across a broad panel of cancer cell lines is essential to identify the most sensitive cancer types.

  • Elucidation of Apoptotic and Autophagic Pathways: Detailed molecular studies are needed to identify the specific caspases and Bcl-2 family members involved in apoptosis and to confirm the role of the mTOR pathway in autophagy.

  • Mechanism of ROS Generation: Investigating the precise source of this compound-induced ROS (e.g., mitochondria, NADPH oxidases) will provide a more complete understanding of its action.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

References

Graveoline's Dual Induction of Apoptosis and Autophagy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Graveoline, a natural alkaloid isolated from Ruta graveolens, has demonstrated significant potential as an anti-cancer agent by simultaneously inducing two distinct forms of programmed cell death: apoptosis and autophagy. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic applications of this compound.

Executive Summary

This compound exhibits a dual cytotoxic mechanism against cancer cells by independently triggering both apoptotic and autophagic pathways. This activity is primarily mediated by the generation of reactive oxygen species (ROS), making it a promising candidate for cancer therapy, particularly in apoptosis-resistant cancers. This document outlines the known signaling cascades, presents available quantitative data, and provides detailed experimental methodologies to facilitate further research and development.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
A375Skin Melanoma22.23 ± 0.79~79.6[1]
HUVECEndothelialNot specifiedNot specified[2]
H358Non-Small Cell Lung CancerNot specified (40% reduction at 100 µM)Not specified[2]

Note: Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Core Signaling Pathways

This compound-induced cell death is a multifaceted process involving the independent activation of apoptosis and autophagy, both of which are initiated by an increase in intracellular reactive oxygen species (ROS).

This compound-Induced Apoptosis

This compound triggers the intrinsic pathway of apoptosis. The process is initiated by this compound-induced cellular stress, leading to the generation of ROS. This, in turn, modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, culminating in programmed cell death.

This compound This compound ROS ROS Generation This compound->ROS Bcl2_family Modulation of Bcl-2 Family Proteins ROS->Bcl2_family p53_apoptosis p53 Activation ROS->p53_apoptosis MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis p53_apoptosis->Bcl2_family

This compound-Induced Apoptotic Pathway
This compound-Induced Autophagy

Independent of its pro-apoptotic effects, this compound also initiates autophagy, a cellular self-degradation process. This is also triggered by ROS generation. A key event in this pathway is the upregulation of Beclin-1, a protein essential for the initiation of autophagosome formation. The conversion of LC3-I to LC3-II is a hallmark of autophagosome maturation, leading to the degradation of cellular components.

This compound This compound ROS ROS Generation This compound->ROS p53_autophagy p53 Activation ROS->p53_autophagy Beclin1 Beclin-1 Upregulation Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3 LC3-I to LC3-II Conversion Autophagosome->LC3 Autophagy Autophagic Cell Death LC3->Autophagy p53_autophagy->Beclin1

This compound-Induced Autophagic Pathway
Potential Involvement of the PI3K/Akt/mTOR Pathway

While direct evidence for this compound's interaction with the PI3K/Akt/mTOR pathway is still emerging, this pathway is a central regulator of both apoptosis and autophagy. It is hypothesized that this compound-induced cellular stress may lead to the inhibition of the PI3K/Akt/mTOR signaling cascade, which would promote both apoptosis and autophagy. Further investigation is warranted to elucidate the precise role of this pathway in this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to study this compound-induced apoptosis and autophagy.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-p62, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-p53, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Lysate Cell Lysate Preparation Quant Protein Quantification Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot Experimental Workflow
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II, an indicator of autophagic activity.

Materials:

  • This compound-treated cells

  • Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)

  • Western blot reagents and antibodies (as described in section 4.2)

Procedure:

  • Treat cells with this compound in the presence or absence of an autophagy inhibitor for the desired time points. The inhibitor will block the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is induced.

  • Harvest the cells and perform Western blot analysis for LC3 and p62 as described in section 4.2.

  • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the inhibitor. An increase in the LC3-II level in the presence of the inhibitor indicates a functional autophagic flux. A decrease in p62 levels confirms autophagic degradation.

Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

Materials:

  • This compound-treated and untreated cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with this compound for the desired time.

  • Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FITC channel).

  • Quantify the fluorescence intensity relative to the control cells.

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic by its ability to induce both apoptosis and autophagy in cancer cells. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this natural compound. Future research should focus on elucidating the complete signaling network, including the role of the PI3K/Akt/mTOR pathway and p53, and on expanding the in vivo evaluation of this compound's anti-tumor efficacy.

References

Graveoline: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveoline is a quinolone alkaloid that has demonstrated notable antifungal and antibacterial properties, positioning it as a compound of interest for further investigation in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its putative mechanism of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of this compound has been evaluated against a range of bacteria and fungi. The available data on its Minimum Inhibitory Concentration (MIC) are summarized below. It is important to note that while MIC values indicate the concentration required to inhibit microbial growth, data on Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC), which represent the concentrations required to kill the microorganisms, are not extensively available in the current literature for this compound.

Antibacterial Spectrum

This compound has shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259231000
Enterococcus faecalisATCC 29212500
Escherichia coliATCC 259221000
Antifungal Spectrum

The antifungal activity of this compound has been primarily investigated against Candida albicans.

Table 2: Antifungal Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansNot Specified250 - 500

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial spectrum of compounds like this compound. These protocols are based on established standards and are provided to facilitate further research and validation.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound stock solution B Prepare 2-fold serial dilutions in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate at appropriate temperature and duration D->E F Visually or spectrophotometrically assess for growth E->F G Determine lowest concentration with no visible growth (MIC) F->G

Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to achieve a turbidity equivalent to the 0.5 McFarland standard. This standardized suspension is further diluted to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be ascertained to evaluate the cidal activity of the compound.

Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select wells at and above MIC with no visible growth B Aliquot a defined volume from selected wells A->B C Spread onto appropriate agar plates B->C D Incubate plates under suitable growth conditions C->D E Count colony-forming units (CFUs) D->E F Determine lowest concentration with ≥99.9% killing (MBC/MFC) E->F Quinolone_Mechanism cluster_entry Cellular Entry cluster_target Enzyme Inhibition cluster_dna_damage DNA Damage Cascade cluster_outcome Cellular Outcome This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits DSB Double-Strand DNA Breaks Gyrase->DSB TopoIV->DSB SOS SOS Response Activation DSB->SOS Replication Replication Fork Arrest DSB->Replication Death Bacterial Cell Death SOS->Death If repair fails Replication->Death

Antiparasitic Effects of Graveoline on Strongyloides venezuelensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiparasitic properties of graveoline, an alkaloid isolated from Ruta chalepensis, against Strongyloides venezuelensis. S. venezuelensis, a rat nematode, serves as a crucial experimental model for Strongyloides stercoralis, a human pathogen causing strongyloidiasis, a neglected tropical disease. The limitations of current anthelmintic therapies necessitate the exploration of novel compounds, and this compound has emerged as a promising candidate. This document synthesizes the available quantitative data, details the experimental methodologies used in its evaluation, and visualizes the key processes and proposed mechanisms of action.

Quantitative Data Summary

The antiparasitic efficacy of this compound has been evaluated in vitro against both the infective third-stage larvae (L3) and the adult parthenogenetic females of S. venezuelensis. The following tables summarize the key quantitative findings, including lethal concentrations, cytotoxicity, and selectivity.

Table 1: In Vitro Nematocidal Activity of this compound against S. venezuelensis L3 Larvae [1]

Time PointLC50 (µg/mL)LC50 (µM)
24 h27.5100.3
48 h21.177.0
72 h19.370.4

LC50 (Lethal Concentration 50%): Concentration of the compound that causes 50% mortality of the larvae.

Table 2: In Vitro Nematocidal Activity of this compound against S. venezuelensis Adult Females [1]

Time PointLC50 (µg/mL)LC50 (µM)
24 h28.5104.0
48 h27.8101.4
72 h27.8101.4

LC50 (Lethal Concentration 50%): Concentration of the compound that causes 50% mortality of the adult worms.

Table 3: Cytotoxicity of this compound and Selectivity Index [1][2]

Cell LineIC50 (µg/mL) at 72hSelectivity Index (SI) vs. L3 at 72hSelectivity Index (SI) vs. Adults at 72h
Vero Cells>1000>51.8>35.9

IC50 (Inhibitory Concentration 50%): Concentration of the compound that inhibits 50% of cell viability. SI (Selectivity Index) = IC50 (Vero Cells) / LC50 (Parasite). A higher SI indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the antiparasitic effects of this compound.

Isolation of this compound

This compound is isolated from the leaves and stems of Ruta chalepensis L.[1]. The general procedure is outlined below.

G plant Ruta chalepensis (Leaves and Stems) maceration Maceration with Methanol (MeOH) plant->maceration extract Crude Methanolic Extract maceration->extract fractionation Liquid-Liquid Fractionation extract->fractionation fractions Hexane, Chloroform, Ethyl Acetate, Methanol Fractions fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography pure_compounds Isolation of Pure Compounds (this compound, Chalepensin) chromatography->pure_compounds identification Spectrometric Identification (NMR, MS) pure_compounds->identification

Caption: General workflow for the isolation and identification of this compound.

In Vitro Nematocidal Activity Assay

This assay assesses the direct effect of this compound on the viability of S. venezuelensis larvae and adults.

  • S. venezuelensis Maintenance: The parasite's life cycle is maintained in Wistar rats, which are subcutaneously infected with L3 larvae[3]. Feces from infected rats are collected and cultured to harvest fresh L3 larvae using the Baermann method[3]. Adult parthenogenetic females are obtained from the small intestine of infected rats at peak infection[1].

  • Assay Preparation: The assay is performed in 96-well plates. Approximately 50 L3 larvae or 5 adult females are placed in each well containing RPMI-1640 medium supplemented with antibiotics[1].

  • Compound Application: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations (e.g., 1 to 60 µM)[1]. Control wells contain the solvent (vehicle control) and a standard anthelmintic drug like Ivermectin (positive control).

  • Incubation and Evaluation: The plates are incubated at 37°C in a 5% CO2 atmosphere. The viability of the parasites is evaluated at 24, 48, and 72 hours post-treatment by observing their motility under a light microscope[1]. Parasites are considered dead if they show no movement, even after gentle prodding.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 values are then determined using statistical methods such as probit analysis.

G cluster_prep Parasite Preparation cluster_assay In Vitro Assay infect Infect Rats with S. venezuelensis L3 collect_feces Collect Feces (5-18 days post-infection) infect->collect_feces harvest_adults Harvest Adult Females (from small intestine) infect->harvest_adults culture Culture Feces (Vermiculite, 28°C) collect_feces->culture harvest_L3 Harvest L3 Larvae (Baermann Method) culture->harvest_L3 plate Plate Parasites in 96-well plates (RPMI) harvest_L3->plate harvest_adults->plate add_compounds Add this compound & Controls (Ivermectin) plate->add_compounds incubate Incubate (37°C, 5% CO2) add_compounds->incubate evaluate Evaluate Motility (24, 48, 72h) incubate->evaluate analyze Calculate LC50 evaluate->analyze

Caption: Experimental workflow for the in vitro nematocidal assay.

Cytotoxicity Assay

This assay determines the toxicity of this compound against a mammalian cell line (Vero cells) to assess its selectivity.

  • Cell Culture: Vero cells (from African green monkey kidney) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere. This compound is then added at various concentrations.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1]. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is used to visualize the structural damage inflicted by this compound on the parasite's cuticle.

  • Treatment: Adult female S. venezuelensis are incubated with a lethal concentration of this compound for 72 hours, as described in the nematocidal assay.

  • Fixation: The treated parasites are removed and immediately fixed in a 2.5% glutaraldehyde solution for 3 hours[1].

  • Washing and Dehydration: Samples are washed multiple times with a phosphate buffer and then dehydrated through a graded series of ethanol concentrations.

  • Drying and Coating: The samples are critical-point dried and then coated with a thin layer of gold-palladium.

  • Imaging: The prepared samples are observed under a scanning electron microscope to visualize any morphological alterations[1].

Proposed Mechanism of Action

The precise signaling pathway for this compound's antiparasitic action is not yet fully elucidated. However, morphological studies provide significant clues. SEM analysis of adult females treated with this compound revealed significant damage to the parasite's cuticle, primarily characterized by detachment[1][2]. This suggests that the cuticle is a primary target.

The mechanism may be analogous to that of praziquantel, which acts as a calcium agonist. This leads to an increased intracellular calcium concentration in the parasite, causing muscular contraction and severe damage to the tegument (cuticle)[1]. This damage can also expose parasite antigens, making it more susceptible to the host's immune response.

G This compound This compound Target Parasite Cuticle/ Tegument Receptors This compound->Target Ca_Influx Increased Intracellular Ca2+ Influx Target->Ca_Influx Disruption Cuticle/Tegument Disruption & Detachment Ca_Influx->Disruption Paralysis Spastic Paralysis Ca_Influx->Paralysis Antigen Exposure of Parasite Antigens Disruption->Antigen Death Parasite Death Disruption->Death Paralysis->Death

Caption: Hypothetical mechanism of action for this compound on S. venezuelensis.

Conclusion and Future Directions

This compound demonstrates significant and selective in vitro activity against both larval and adult stages of S. venezuelensis. The compound induces severe morphological damage to the parasite's cuticle, a mechanism that may involve disruption of calcium homeostasis.

For drug development professionals, these findings position this compound as a valuable lead compound. The high selectivity index suggests a favorable preliminary safety profile. Future research should focus on:

  • In Vivo Efficacy: Evaluating the antiparasitic activity of this compound in an infected animal model to determine its efficacy, optimal dosage, and pharmacokinetic profile.

  • Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways affected by this compound within the parasite. Studies could explore its interaction with ion channels, particularly calcium channels, and other key neuromuscular receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity, potentially leading to the development of a more effective anthelmintic agent.

The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for combating strongyloidiasis. Further preclinical development is warranted to explore its full therapeutic potential.

References

In-Depth Technical Guide: The Interaction of Graveoline with KRAS Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. These mutations often lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK and PI3K-AKT pathways. The development of direct KRAS inhibitors has been challenging due to its high affinity for GTP and the shallow nature of its binding pockets.

Graveoline is a natural product that has been investigated for its potential to modulate the activity of KRAS. Recent biophysical studies have shed light on the molecular mechanism by which this compound interacts with KRAS, suggesting a novel approach to targeting this oncoprotein. This technical guide provides a comprehensive overview of the current understanding of the this compound-KRAS interaction, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular and experimental processes.

Molecular Interaction of this compound with KRAS

This compound has been shown to interact with the KRAS protein, particularly influencing its association with the cell membrane, which is crucial for its signaling function.[2] The primary binding site of this compound is the hypervariable region (HVR) of KRAS, with evidence suggesting a weaker engagement with the G domain.[2][3] This interaction is dependent on the post-translational modification of KRAS, specifically C-terminal O-methylation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from biophysical and cell-based assays studying the interaction between this compound and KRAS.

Table 1: Binding Affinity of this compound to KRAS Constructs

KRAS ConstructBinding Affinity (KD)MethodNotes
KRAS-FMe~330 µMSurface Plasmon Resonance (SPR)Binding is dependent on the hypervariable region (HVR).

Table 2: Effect of this compound on KRAS Membrane Association and Cell Viability

AssayEndpoint MeasuredResultThis compound ConcentrationCell Line
FRET AssayReduction in FRET SignalNearly 50%180 µMBiochemical setting with nanodiscs
Cell Viability AssayDecrease in Cell Proliferation40%100 µMH358 (Non-Small Cell Lung Cancer)

Signaling Pathways and Experimental Workflows

KRAS Downstream Signaling Pathway

The following diagram illustrates the canonical KRAS downstream signaling pathway, highlighting the central role of KRAS in activating the MAPK cascade, which ultimately promotes cell proliferation. This compound's disruptive effect on KRAS membrane localization is hypothesized to inhibit the initiation of this signaling cascade.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->KRAS_GDP Disrupts Membrane Association Experimental_Workflow Screening Native Mass Spectrometry Screening Validation Surface Plasmon Resonance (SPR) Screening->Validation Identify binders BindingSite Nuclear Magnetic Resonance (NMR) Validation->BindingSite Quantify affinity MembraneDisruption FRET Assay (with Nanodiscs) BindingSite->MembraneDisruption Characterize interaction CellularEffect Cell Viability Assay MembraneDisruption->CellularEffect Assess functional impact

References

In Silico Exploration of Graveoline's Therapeutic Potential: A Technical Guide to Binding Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico methodologies for investigating the binding targets of Graveoline, a natural alkaloid with demonstrated anti-cancer and antifungal properties. By leveraging computational approaches, researchers can elucidate the mechanism of action of this compound, identify novel therapeutic targets, and accelerate drug development pipelines. This document outlines key binding targets identified through experimental methods, details in silico experimental protocols, and presents signaling pathways and workflows through structured diagrams.

Identified Binding Targets of this compound

Experimental studies have identified key protein targets of this compound, providing a foundation for further in silico investigation. The primary and most extensively studied target is the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS), a pivotal protein in cancer signaling. Additionally, this compound has shown activity against Isocitrate Lyase 1 (ICL1) in Candida albicans, highlighting its potential as an antifungal agent.

Quantitative Data Summary

The following table summarizes the experimentally determined quantitative data for this compound's interaction with its known binding targets. This data is crucial for the validation and calibration of in silico models.

Target ProteinOrganism/Cell LineBinding Affinity (KD)MethodReference
KRAS-FMeHuman~330 µMSurface Plasmon Resonance (SPR)[1][2]
ICL1Candida albicansDownregulation of gene expressionGene Expression Analysis

In Silico Experimental Protocols

This section details the methodologies for key in silico experiments to predict and characterize the binding of this compound to its protein targets. These protocols are based on established computational drug discovery workflows.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in virtual screening and for understanding the binding mode of this compound.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., KRAS, ICL1) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site or "grid box" based on the location of the active site or a known ligand-binding pocket.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Run the docking simulation, allowing the program to explore various conformations of this compound within the defined binding site of the target protein.

    • The program will score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most stable binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • The binding energy from the docking score provides a quantitative measure of the predicted binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the biological environment.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field for the protein and ligand (e.g., AMBER, CHARMM, GROMOS).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.

    • Equilibrate the system under the NPT (isothermal-isobaric) ensemble to maintain constant pressure and temperature.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to allow for the system to reach a stable state and for meaningful conformational sampling.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

    • Identify persistent intermolecular interactions between this compound and the target protein throughout the simulation.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Protocol:

  • Library Preparation:

    • Compile a library of small molecules to be screened (e.g., from ZINC, ChEMBL, or in-house databases).

    • Prepare the 3D structures of the molecules in the library, ensuring they are in a suitable format for the docking software.

  • Target Preparation:

    • Prepare the 3D structure of the protein target as described in the molecular docking protocol.

  • High-Throughput Docking:

    • Use a high-throughput virtual screening (HTVS) workflow in a docking program to dock all molecules in the library to the target protein.

    • Rank the molecules based on their docking scores.

  • Hit Selection and Refinement:

    • Select the top-ranking "hits" for further analysis.

    • Apply filters based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

    • Perform more accurate docking or MD simulations on the most promising candidates.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving this compound's targets and the experimental workflows for in silico studies.

cluster_workflow In Silico Workflow for this compound Target Identification start Define Target Protein (e.g., KRAS) prep_protein Protein Structure Preparation start->prep_protein prep_ligand This compound Structure Preparation start->prep_ligand docking Molecular Docking prep_protein->docking prep_ligand->docking analysis Analysis of Docking Poses and Scores docking->analysis md_sim Molecular Dynamics Simulation analysis->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy validation Experimental Validation binding_energy->validation

Caption: Workflow for in silico analysis of this compound's binding to a target protein.

cluster_pathway KRAS Signaling Pathway and this compound's Point of Intervention RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading Membrane Plasma Membrane KRAS_GTP->Membrane Associates with RAF RAF KRAS_GTP->RAF Activates This compound This compound This compound->Membrane Disrupts KRAS Association MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The KRAS signaling cascade and the inhibitory action of this compound.

Conclusion

In silico studies offer a powerful and cost-effective approach to unraveling the therapeutic potential of natural compounds like this compound. By combining molecular docking, molecular dynamics simulations, and virtual screening, researchers can identify and characterize novel binding targets, understand complex biological pathways, and guide the development of next-generation therapeutics. The methodologies and insights presented in this guide serve as a foundational resource for the continued exploration of this compound and its derivatives in drug discovery.

References

Identifying Graveoline Metabolites: An In-Depth Technical Guide Using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and characterization of graveoline metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). While research has indicated that this compound is readily metabolized in the liver, producing up to 12 distinct metabolites, publicly available detailed structural data and protocols remain limited.[1][2] Therefore, this document outlines a robust, predictive approach based on established in vitro methodologies and metabolic pathways observed for structurally similar furoquinoline alkaloids.

Predicted Metabolic Pathways of this compound

This compound, a furoquinoline alkaloid, is expected to undergo extensive Phase I and Phase II metabolism, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in the liver.[3] The primary metabolic routes are predicted to involve oxidation and conjugation to enhance water solubility and facilitate excretion.

Phase I Biotransformations:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl side chain is a common metabolic pathway.

  • O-Demethylation: Cleavage of the methylenedioxy bridge is a likely transformation, resulting in catechol metabolites.

  • Epoxidation: The furan ring is susceptible to epoxidation, which can be followed by hydrolysis to form a dihydrodiol. This pathway has been observed for the related furoquinoline alkaloid, skimmianine.

Phase II Biotransformations:

  • Glucuronidation: Hydroxylated metabolites generated in Phase I are prime candidates for conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfonate group is another potential pathway for phenolic metabolites.

The logical relationship for discovering these metabolites is outlined in the following diagram.

logical_workflow cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_analysis LC-MS Analysis This compound This compound (Parent Drug) Hydroxylation Hydroxylation (+15.99 Da) This compound->Hydroxylation Demethylation O-Demethylation (+17.98 Da) This compound->Demethylation Epoxidation Epoxidation & Hydrolysis (+34.01 Da) This compound->Epoxidation Glucuronidation Glucuronidation (+176.03 Da) Hydroxylation->Glucuronidation Substrate LCMS LC-QTOF-MS/MS Detect Mass Shifts Hydroxylation->LCMS Demethylation->Glucuronidation Substrate Demethylation->LCMS Epoxidation->LCMS Glucuronidation->LCMS Identification Metabolite Identification (MS/MS Fragmentation) LCMS->Identification

Caption: Logical workflow for this compound metabolite discovery.

Experimental Protocols

A standard and effective method for studying drug biotransformation is through in vitro incubation with human liver microsomes (HLM), which are rich in Phase I and Phase II metabolic enzymes.[4][5]

In Vitro Metabolism with Human Liver Microsomes

This protocol outlines the steps to generate this compound metabolites for subsequent LC-MS analysis.

Materials and Reagents:

  • This compound (parent drug)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • UPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid

  • UPLC-grade Water with 0.1% Formic Acid

  • Ice-cold Acetonitrile (for quenching)

Incubation Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a pre-incubation mix containing:

    • Potassium Phosphate Buffer (to final concentration 100 mM)

    • HLM (to final protein concentration 0.5 mg/mL)

    • MgCl₂ (to final concentration 3 mM)

    • This compound (e.g., 1 µM final concentration, added from a DMSO stock; final DMSO concentration should be <0.5%).

  • Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a control incubation without the NADPH regenerating system to identify non-CYP mediated changes.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60, 120 min) can be performed to monitor metabolite formation.

  • Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation for LC-MS:

    • Vortex the quenched sample vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge again to remove any remaining particulates, and transfer the supernatant to an LC-MS autosampler vial.

UPLC-QTOF-MS Analysis Protocol

High-resolution mass spectrometry, particularly using a Quadrupole Time-of-Flight (QTOF) instrument, is essential for accurately determining the elemental composition of unknown metabolites.[6]

Chromatographic Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions such as 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    12.0 95
    15.0 95
    15.1 5

    | 18.0 | 5 |

Mass Spectrometer Conditions:

  • Instrument: QTOF Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas (N₂) Flow: 800 L/hr at 350°C.

  • Scan Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) are recommended.

    • Full Scan MS (TOF-MS): Mass range m/z 100-1000.

    • Tandem MS (MS/MS): Use collision energies (e.g., a ramp of 15-40 eV) to obtain fragment ions for structural elucidation.

Data Presentation and Analysis

The primary goal of data analysis is to compare the LC-MS chromatograms of the this compound-incubated samples against the control samples (without NADPH) to find unique peaks corresponding to potential metabolites. Metabolite identification software can then be used to search for predicted mass shifts from the parent compound.

Predicted this compound Metabolites

The following table summarizes the predicted Phase I and subsequent Phase II metabolites of this compound based on common biotransformation pathways. The exact mass of this compound ([M+H]⁺, C₁₇H₁₄NO₃⁺) is 280.0968.

Metabolite IDProposed BiotransformationMass Change (Δm/z)Predicted [M+H]⁺ FormulaPredicted [M+H]⁺ Exact Mass
M1Hydroxylation+15.9949C₁₇H₁₄NO₄⁺296.0917
M2O-Demethylation + 2H+17.9788C₁₆H₁₂NO₄⁺298.0761
M3Epoxidation + Hydrolysis+34.0055C₁₇H₁₆NO₅⁺314.1023
M4 (M1+Gluc)Hydroxylation + Glucuronidation+192.0298C₂₃H₂₂NO₁₀⁺472.1238
M5 (M2+Gluc)O-Demethylation + Glucuronidation+194.0137C₂₂H₂₀NO₁₀⁺474.1082

Visualization of Experimental Workflow

The end-to-end process for identifying this compound metabolites is visualized below.

experimental_workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing prep Prepare Incubation Mix (HLM, Buffer, this compound) initiate Initiate Reaction (Add NADPH at 37°C) prep->initiate incubate Incubate for 60 min initiate->incubate quench Quench Reaction (Ice-Cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Collect & Evaporate Supernatant centrifuge->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lcms Inject into UPLC-QTOF-MS reconstitute->lcms acquire Acquire Full Scan MS and MS/MS Data lcms->acquire process Process Data: Peak Detection & Alignment acquire->process identify Identify Metabolites (Mass Shift & Fragmentation) process->identify

Caption: Experimental workflow for metabolite identification.

References

Methodological & Application

Synthesis of Graveoline Derivatives with Enhanced Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of graveoline derivatives, a class of quinoline alkaloids, which have demonstrated significant potential in various therapeutic areas. This compound and its analogs have been investigated for their anti-angiogenic, anticancer, and antimicrobial properties. These notes offer a consolidated resource for researchers aiming to explore the structure-activity relationships (SAR) of these compounds and develop novel therapeutic agents.

I. Application Notes

This compound, a natural product isolated from plants of the Rutaceae family, possesses a 2-aryl-4-quinolone scaffold.[1] This core structure has been the subject of extensive medicinal chemistry efforts to enhance its biological activities. Synthetic derivatives have shown improved potency against various biological targets compared to the parent compound.

Anti-Angiogenesis Activity

Several this compound derivatives have been synthesized and evaluated for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.[2][3] Notably, a series of derivatives were tested for their cytotoxic effects on Human Umbilical Vein Endothelial Cells (HUVECs) and their ability to inhibit HUVEC adhesion and migration. One derivative, designated as 8d , emerged as a particularly potent anti-angiogenic agent.[2]

Anticancer Activity

This compound has been shown to induce programmed cell death in cancer cells through multiple mechanisms. In human skin melanoma A375 cells, this compound triggers both apoptosis and autophagy.[4][5] This dual mechanism of action is highly desirable in cancer therapy as it may overcome resistance to apoptosis-inducing agents. The anticancer effects are linked to the generation of reactive oxygen species (ROS) and the activation of Beclin-1-associated autophagy.[4]

Antimicrobial Activity

This compound exhibits antimicrobial properties and can act synergistically with existing antibiotics.[6][7] Studies have shown that this compound enhances the efficacy of antibiotics like erythromycin and vancomycin, suggesting its potential use in combination therapies to combat antibiotic resistance.[7][8]

II. Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their enhanced biological activities.

Table 1: Anti-Angiogenic and Cytotoxic Activity of this compound Derivatives [2]

CompoundHUVEC Cytotoxicity (IC50, μM)HUVEC Adhesion Inhibition (%) at 10 μMHUVEC Migration Inhibition (%) at 10 μM
This compound> 5025.331.7
8d 5.868.475.2
Other DerivativesData for other derivatives can be populated here from relevant studies.

Table 2: Antimicrobial Activity of this compound [6]

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus ATCC 25923500 - 1000
Enterococcus faecalis ATCC 29212500 - 1000
Escherichia coli ATCC 25922500 - 1000

III. Experimental Protocols

General Synthesis of 2-Aryl-4-quinolone Derivatives

This protocol describes a general method for the synthesis of the 2-aryl-4-quinolone scaffold, which is the core of this compound and its derivatives.[1][4][8][9][10][11]

Workflow for the Synthesis of 2-Aryl-4-quinolones

Start Starting Materials: - 2'-Aminoacetophenone - Aryl chloride/bromide Step1 Step 1: Acylation (e.g., with aryl chloride in pyridine) Start->Step1 Step2 Step 2: Cyclization (e.g., using a base like NaOH or t-BuOK) Step1->Step2 Step3 Step 3: Methylation (optional) (e.g., with methyl iodide in DMF) for N-methylated derivatives Step2->Step3 End Final Product: 2-Aryl-4-quinolone Derivative Step2->End for N-unsubstituted derivatives Step3->End

Caption: General synthetic workflow for 2-aryl-4-quinolone derivatives.

Materials:

  • Substituted 2'-aminoacetophenone

  • Appropriate aryl chloride or bromide

  • Pyridine

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Ethanol or tert-Butanol

  • Methyl iodide (for N-methylation)

  • Dimethylformamide (DMF) (for N-methylation)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation: Dissolve the 2'-aminoacetophenone in pyridine. Add the desired aryl chloride dropwise at room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude acylated product in a suitable solvent (e.g., ethanol for NaOH, tert-butanol for t-BuOK). Add the base (e.g., NaOH or t-BuOK) and reflux the mixture for the appropriate time (monitor by TLC).

  • Work-up and Purification: After cooling, neutralize the reaction mixture with acid and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-quinolone.

  • (Optional) N-methylation: To a solution of the 2-aryl-4-quinolone in DMF, add a base (e.g., potassium carbonate) followed by methyl iodide. Heat the reaction mixture (e.g., at 80°C) for several hours. After completion, perform an aqueous work-up and purify the product by chromatography.

In Vitro Anti-Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) Assay

This protocol details the CAM assay used to evaluate the anti-angiogenic potential of this compound derivatives in vivo.[6][7][12][13][14]

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay

Start Fertilized Chicken Eggs Incubate Incubate eggs for 3-4 days at 37°C Start->Incubate Window Create a window in the eggshell to expose the CAM Incubate->Window Apply Apply test compound (e.g., on a sterile disc) to the CAM Window->Apply Incubate2 Incubate for an additional 48-72 hours Apply->Incubate2 Observe Observe and quantify blood vessel formation around the disc Incubate2->Observe End Analysis of Anti-Angiogenic Activity Observe->End

Caption: Experimental workflow for the CAM anti-angiogenesis assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile forceps and scissors

  • Sterile filter paper discs or silicone rings

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., DMSO)

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

  • Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the chorioallantoic membrane (CAM).

  • Compound Application: Prepare sterile filter paper discs or silicone rings and impregnate them with a known concentration of the test compound. Place the disc/ring gently onto the CAM. A vehicle control (e.g., DMSO) should be used in parallel.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

  • Observation and Quantification: After the incubation period, observe the CAM under a stereomicroscope. Capture images of the area around the disc/ring. Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the avascular zone around the disc.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Workflow for the MTT Cytotoxicity Assay

Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with various concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End Calculate Cell Viability and IC50 Read->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound derivatives against various microorganisms.[19][20][21][22][23]

Workflow for Broth Microdilution Assay

Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Observe Observe for microbial growth (turbidity) Incubate->Observe End Determine the Minimum Inhibitory Concentration (MIC) Observe->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds

  • Standard antibiotics (positive control)

  • Incubator

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Signaling Pathway

This compound-Induced Apoptosis and Autophagy in Cancer Cells

This compound has been shown to induce cell death in melanoma cells by triggering two distinct but interconnected pathways: apoptosis and autophagy.[4][5] The induction of these pathways is mediated by an increase in intracellular Reactive Oxygen Species (ROS).

cluster_autophagy Autophagy cluster_apoptosis Apoptosis This compound This compound Derivative ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Beclin1 Beclin-1 Activation ROS->Beclin1 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Autophagosome Autophagosome Formation Beclin1->Autophagosome AutophagicDeath Autophagic Cell Death Autophagosome->AutophagicDeath CellDeath Cancer Cell Death AutophagicDeath->CellDeath Caspases Caspase Activation Mitochondria->Caspases ApoptoticDeath Apoptotic Cell Death Caspases->ApoptoticDeath ApoptoticDeath->CellDeath

Caption: Signaling pathway of this compound-induced cell death in cancer cells.

This integrated approach of chemical synthesis, biological evaluation, and mechanistic studies will facilitate the development of novel this compound-based therapeutic agents with enhanced efficacy.

References

Application Notes & Protocols: HPLC and HPTLC Methods for the Purification of Graveoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the purification of Graveoline, a quinolone alkaloid primarily isolated from Ruta graveolens, using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies are designed for researchers, scientists, and professionals in drug development and natural product chemistry.

Preliminary Extraction of Alkaloids from Plant Material

Prior to chromatographic purification, this compound must be extracted from the source material, typically the leaves or aerial parts of Ruta graveolens. A standard acid-base extraction is recommended to enrich the alkaloid fraction.

Experimental Protocol: Alkaloid Extraction
  • Drying and Pulverization : Air-dry the plant material (e.g., leaves of Ruta graveolens) in the shade or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.[1] Grind the dried material into a fine powder to increase the surface area for extraction.[1]

  • Solvent Extraction : Macerate the powdered plant material in methanol or ethanol at room temperature with occasional stirring for 24-48 hours. Alternatively, use a Soxhlet extractor for more efficient extraction.[1]

  • Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-45°C to obtain a crude extract.[1]

  • Acid-Base Partitioning :

    • Dissolve the crude extract in a 5% hydrochloric acid solution (pH 2.0).[2]

    • Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.

    • Wash the aqueous layer with a non-polar solvent like petroleum ether or chloroform to remove lipids and other impurities.[2]

    • Adjust the pH of the aqueous solution to approximately 10 with ammonia water or sodium hydroxide.[2]

    • Perform a liquid-liquid extraction of the basic solution with a solvent such as chloroform or dichloromethane. The alkaloids, now in their free base form, will move into the organic layer.[2]

    • Collect the organic layers, combine them, and concentrate using a rotary evaporator to yield the total alkaloid fraction, which can then be subjected to chromatographic purification.

HPTLC Method for this compound Analysis and Purification

HPTLC is a powerful technique for the rapid analysis and semi-preparative isolation of compounds from complex mixtures. It serves as an excellent method for screening extracts and optimizing separation conditions.

Application Note

This HPTLC method is designed for the separation of quinolone alkaloids like this compound from the enriched alkaloid extract. The protocol utilizes normal-phase chromatography on silica gel plates. For alkaloids, it is often beneficial to use a mobile phase containing a small amount of a basic modifier (e.g., ammonia, triethylamine, or diethylamine) to reduce peak tailing and improve resolution.[1][3] Visualization under UV light and with an alkaloid-specific staining reagent like Dragendorff's reagent is recommended.[4]

HPTLC Experimental Protocol
  • Sample Preparation : Dissolve the dried total alkaloid extract in methanol or chloroform to a concentration of 1-10 mg/mL.

  • Stationary Phase : Use Merck HPTLC aluminum sheets pre-coated with silica gel 60 F254.[3][4]

  • Sample Application : Apply the sample solution as bands using an automated TLC sampler. For quantitative analysis, apply 2-10 µL. For semi-preparative isolation, larger volumes can be applied as longer bands.

  • Mobile Phase Selection : A solvent system of hexane, ethyl acetate, and methanol is effective for separating indole alkaloids and can be adapted for quinolone alkaloids.[4] An alternative system containing chloroform and diethylamine has also proven effective for other alkaloids.[3]

  • Chromatogram Development : Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for approximately 20-30 minutes. Allow the solvent front to migrate up to 80-90 mm from the application point.[5]

  • Detection and Densitometry :

    • Dry the developed plate in a stream of warm air.

    • Examine the plate under UV light at 254 nm and 366 nm.

    • For specific detection of alkaloids, spray the plate with Dragendorff's reagent. This compound will appear as an orange or reddish-brown spot.[4]

    • Perform densitometric scanning using a TLC scanner in absorbance/reflectance mode at a suitable wavelength (e.g., 225 nm or 520 nm post-derivatization).[3][4]

  • Semi-Preparative Isolation : For isolation, apply a larger volume of the sample as a long band. After development, identify the band corresponding to this compound (based on a reference standard or analytical run) under UV light. Scrape the silica gel from the corresponding band, and elute the compound from the silica with methanol or chloroform. Filter and concentrate the solution to obtain the purified compound.

HPTLC Method Parameters
ParameterRecommended Conditions
Stationary Phase HPTLC plates with silica gel 60 F254
Sample Solvent Methanol or Chloroform
Mobile Phase System 1 Hexane : Ethyl Acetate : Methanol (5:4:1, v/v/v)[4]
Mobile Phase System 2 Chloroform : Diethylamine : Methanol (9.4:0.1:0.5, v/v/v)[3]
Chamber Saturation 20-30 minutes
Development Distance 80-90 mm
Detection UV light (254 nm, 366 nm), Dragendorff's Reagent
Densitometry Scan 225 nm (pre-derivatization) or 520 nm (post-derivatization)[3][4]

HPTLC Purification Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Process Plant Plant Material (Ruta graveolens) Extract Alkaloid-Enriched Extract Plant->Extract Extraction & Partitioning Application Sample Application on Silica Plate Extract->Application Development Chromatographic Development Application->Development Detection Detection (UV / Reagent) Development->Detection Scraping Band Scraping & Elution Detection->Scraping Purified Purified This compound Scraping->Purified

Caption: Workflow for HPTLC purification of this compound.

HPLC Method for this compound Purification and Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for high-resolution separation and quantification of alkaloids.[6] It offers superior efficiency and is ideal for final purification steps and purity assessment.

Application Note

This RP-HPLC protocol is designed for the purification and quantitative analysis of this compound. A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8] A gradient elution is often employed for complex mixtures to achieve optimal separation of all components.[9] Detection is performed using a UV-Vis or Diode Array Detector (DAD), allowing for spectral confirmation of the peak.

HPLC Experimental Protocol
  • Sample Preparation : Dissolve the alkaloid-enriched extract or semi-purified HPTLC fraction in the mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[7]

  • Chromatographic System : Use a standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Stationary Phase : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]

  • Mobile Phase : Prepare a buffered mobile phase. A common choice is a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile).[7][10] The pH of the aqueous phase can be adjusted to optimize the peak shape of the basic alkaloid.

  • Elution Program : Start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration (gradient elution). This allows for the elution of polar impurities first, followed by the target compound, this compound.

  • Detection : Monitor the elution at a specific wavelength or scan a range using a DAD. For initial method development, monitor a range (e.g., 200-400 nm) to determine the optimal detection wavelength for this compound. A wavelength of 225 nm has been used for similar alkaloids.[3]

  • Fraction Collection : For preparative purification, use a fraction collector to isolate the peak corresponding to this compound based on its retention time.

  • Purity Analysis : Re-inject the collected fraction into the HPLC system under the same conditions to confirm its purity. Concentrate the pure fraction to obtain the final product.

HPLC Method Parameters
ParameterRecommended Conditions
Stationary Phase Reverse-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A 10-20 mM Ammonium Acetate or Formate in Water (pH adjusted to 4-7)[3][7]
Mobile Phase B Acetonitrile or Methanol[7]
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C
Detection DAD or UV detector, scan at 200-400 nm or monitor at ~225 nm[3]
Example Gradient 0-5 min: 10% B; 5-30 min: 10% to 90% B; 30-35 min: 90% B; 35-40 min: 10% B

HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process Extract Crude or Semi-purified Alkaloid Extract Filtration Dissolution & Filtration (0.45 µm filter) Extract->Filtration Injection HPLC Injection Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV-DAD Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis & Solvent Evaporation Collection->Analysis Purified High-Purity This compound Analysis->Purified

Caption: Workflow for HPLC purification of this compound.

References

Application Notes: In Vitro Cytotoxicity of Graveoline using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Graveoline is a quinoline alkaloid found in plants of the Ruta genus, notably Ruta graveolens (common rue).[1] This compound has garnered interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[2] Understanding the cytotoxic profile of this compound is a critical step in evaluating its potential as a therapeutic agent. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for assessing in vitro cytotoxicity.[3] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.[5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

These application notes provide a comprehensive protocol for determining the cytotoxicity of this compound using the MTT assay, present a summary of its effects on specific cancer cell lines, and illustrate the key signaling pathways involved in its mechanism of action.

Mechanism of Action of this compound

Research indicates that this compound exerts its cytotoxic effects through multiple mechanisms, making it a compound of interest for cancer therapy. Its primary modes of action include the induction of both apoptosis and autophagy, often initiated by the generation of reactive oxygen species (ROS).[2]

Key signaling pathways affected by this compound include:

  • Induction of Apoptosis and Autophagy: this compound has been shown to induce both apoptotic and autophagic cell death in skin melanoma cells.[1][2] These two processes can occur independently of each other.[2]

  • ROS Generation: The generation of ROS appears to be a critical upstream event that triggers downstream autophagic and apoptotic signaling.[2]

  • Modulation of Key Proteins: this compound upregulates the expression of p53 and Beclin-1, a key protein in the autophagy pathway.[1] Extracts of Ruta graveolens, containing this compound, have also been shown to activate the p53 pathway, induce DNA damage responses, and reduce the levels of phospho-Akt, thereby inhibiting a crucial cell survival pathway.[6][7]

  • KRAS Pathway Interaction: Recent studies suggest this compound can modulate the membrane association of the KRAS protein, which is pivotal in activating the MAPK pathway that promotes cellular proliferation.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

This protocol details the procedure for assessing the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)

  • Selected cancer cell line (e.g., A375 human melanoma cells)[2]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and protected from light.[5]

  • Solubilization solution: DMSO[3] or 10% SDS in 0.01 M HCl.[5]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)[3]

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include "vehicle control" wells containing cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Include "untreated control" wells containing cells with only fresh medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing this compound.

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[5] During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[5]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate Percent Viability:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.

    • Plot a dose-response curve with the this compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.

    • The IC₅₀ value can be determined from this curve using non-linear regression analysis.[10]

Data Presentation

The cytotoxic effects of this compound and its source extract, Ruta graveolens, have been evaluated in several cancer cell lines. The table below summarizes the available findings.

Compound/ExtractCell LineCell TypeObserved EffectReference
This compound A375Human Skin MelanomaInduces dose-dependent apoptosis and autophagy.[1][2]
This compound HUVECHuman Umbilical Vein Endothelial CellsCytotoxic and demonstrates anti-angiogenesis properties.[11]
Ruta graveolens Extract Colon, Breast, Prostate Cancer CellsHuman CarcinomasDose-dependently decreased viability and clonogenicity.[7]
Ruta graveolens Extract --Induces G₂/M arrest and caspase-3 activation.[7]

Mandatory Visualization

Diagrams of Workflows and Signaling Pathways

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Measurement & Analysis seed 1. Seed Cells (1x10⁴ cells/well in 96-well plate) incubate1 2. Incubate (24h) (Allow cell attachment) seed->incubate1 treat 3. Add this compound (Serial dilutions + Controls) incubate1->treat incubate2 4. Incubate (24-72h) (Drug exposure) treat->incubate2 add_mtt 5. Add MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (% Viability & IC₅₀) read->analyze

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Graveoline_Signaling_Pathway Proposed Signaling Pathways for this compound-Induced Cytotoxicity cluster_this compound cluster_upstream This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros induces akt Akt Pathway (Survival) This compound->akt inhibits kras KRAS-MAPK Pathway (Proliferation) This compound->kras modulates p53 p53 Pathway ros->p53 activates beclin Beclin-1 Upregulation ros->beclin activates apoptosis Apoptosis p53->apoptosis autophagy Autophagy beclin->autophagy

Caption: this compound's cytotoxic signaling pathways.

References

Application Notes and Protocols for Studying Graveoline's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological effects of Graveoline, a natural compound with demonstrated anti-cancer, anti-inflammatory, and anti-angiogenic properties. The following sections detail the appropriate cell models, experimental protocols, and expected outcomes for studying this compound's mechanisms of action.

Overview of this compound and its Biological Activities

This compound, an alkaloid isolated from Ruta graveolens, has emerged as a compound of interest for its potential therapeutic applications. In vitro studies have demonstrated its ability to induce apoptosis and autophagy in cancer cells, inhibit angiogenesis, and exert anti-inflammatory effects. These activities suggest that this compound may be a promising candidate for further investigation in the context of oncology and inflammatory diseases.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound. Based on existing research, the following cell lines are recommended for various areas of investigation:

Research Area Recommended Cell Lines Justification
Oncology A375 (Skin Melanoma)[1], H358 (Non-Small Cell Lung Cancer)[2], PC3, DU-145 (Prostate Cancer), MCF7 (Breast Cancer), HCT116 (Colon Cancer), HeLa (Cervical Cancer), A549 (Lung Cancer), RAJI, RAMOS (Burkitt's Lymphoma), LNCap-FGC-10 (Prostate Adenocarcinoma), Mehr-80 (Large Cell Lung Carcinoma)These cell lines have been previously used to demonstrate the cytotoxic, pro-apoptotic, and anti-proliferative effects of this compound and related compounds.
Angiogenesis Human Umbilical Vein Endothelial Cells (HUVEC)[1][3]HUVECs are a standard model for studying the formation of new blood vessels and are suitable for assessing the anti-angiogenic potential of this compound.
Inflammation J774 (Murine Macrophage), RAW 264.7 (Murine Macrophage)[4]These macrophage cell lines are widely used to study inflammatory responses and are ideal for investigating the anti-inflammatory properties of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its derivatives observed in various cell culture models.

Table 1: Cytotoxicity (IC50 Values)

Compound Cell Line Assay Incubation Time IC50 Value Reference
This compound Derivative (8d)HUVECMTT48h1.8 µM[3]
This compoundH358Cell Titer-Glo72h~40% proliferation decrease at 100 µM[2]
Reference Flavonoid (Quercetin)A375MTT48h38.6 µM[5]
Reference Flavonoid (Luteolin)A375MTT48h19.6 µM[5]

Table 2: Apoptosis and Cell Cycle

Compound Cell Line Parameter Measured Assay Treatment Condition Result Reference
This compoundA375Apoptosis & AutophagyWestern Blot, Confocal MicroscopyNot SpecifiedInduction of apoptosis and Beclin-1 associated autophagy[1]
Reference Compound (Curcumin + NB)A375ApoptosisFlow Cytometry20 µM Cur + 40 µg/ml NB75% apoptotic cells[6]
Reference Compound (S. frutescens extract)A375Caspase-3/7 ActivityCaspase-Glo0.625 mg/mL for 48h~2.5-fold increase[7]

Table 3: Anti-Angiogenic Effects

Compound Cell Model Assay Treatment Condition Result Reference
This compound DerivativesHUVECCell Adhesion & MigrationNot SpecifiedInhibition of adhesion and migration[3]
This compound Derivative (8d)Chick Chorioallantoic Membrane (CAM)In vivo angiogenesisNot SpecifiedSignificant anti-angiogenesis[3]

Table 4: Anti-Inflammatory Effects

Compound Cell Line Parameter Measured Assay Treatment Condition Result Reference
Ruta graveolens ExtractJ774Nitric Oxide ProductionGriess AssayLPS-stimulatedSignificant inhibition (p=0.01 to p<0.002)[4]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cells (e.g., A375, H358)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis and Autophagy Analysis (Western Blot)

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and autophagy following treatment with this compound.

Materials:

  • Target cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Beclin-1, anti-LC3, anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration and time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Target cells

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This protocol assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane extract

  • This compound

  • 24-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-18 hours at 37°C.

  • Observe the formation of tube-like structures under an inverted microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

Materials:

  • J774 or RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Mix the supernatants with the Griess reagents according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Visualization

This compound has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

This compound-Induced Apoptosis and Autophagy

This compound triggers programmed cell death in cancer cells through both apoptotic and autophagic pathways. It is suggested that this compound induces the generation of reactive oxygen species (ROS), which in turn activates these cell death mechanisms. The induction of autophagy is associated with the upregulation of Beclin-1.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Beclin1 Beclin-1 ROS->Beclin1 Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy Beclin1->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath

This compound-induced cell death pathways.
Modulation of p53 and Akt Signaling by this compound

This compound has been implicated in the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival Akt signaling pathway. Activation of p53 can lead to cell cycle arrest and apoptosis, while inhibition of Akt further promotes apoptosis.

This compound This compound p53 p53 Activation This compound->p53 Akt Akt Inhibition This compound->Akt CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Akt->Apoptosis

This compound's effect on p53 and Akt pathways.
Experimental Workflow for Investigating this compound's Effects

The following workflow provides a logical sequence for characterizing the biological activities of this compound in a chosen cell culture model.

Start Select Cell Culture Model Cytotoxicity Determine IC50 (MTT Assay) Start->Cytotoxicity Mechanism Investigate Mechanism of Action Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->Apoptosis Autophagy Autophagy Analysis (Western Blot for Beclin-1, LC3) Mechanism->Autophagy CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Functional Functional Assays Mechanism->Functional Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling End Data Analysis and Conclusion Apoptosis->End Autophagy->End CellCycle->End Angiogenesis Anti-Angiogenesis (Tube Formation) Functional->Angiogenesis Inflammation Anti-Inflammation (NO Assay) Functional->Inflammation Angiogenesis->End Inflammation->End Signaling->End

Experimental workflow for this compound studies.

References

Evaluating the In Vivo Efficacy of Graveoline: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the in vivo efficacy of Graveoline, a promising natural compound with demonstrated anti-cancer properties. The following protocols and data summaries are intended to facilitate the design and execution of preclinical studies to evaluate this compound's therapeutic potential.

Introduction to this compound and its Anti-Cancer Activity

This compound, a quinoline alkaloid isolated from Ruta graveolens, has emerged as a molecule of interest in cancer research. In vitro studies have shown its ability to induce both apoptosis and autophagy in human melanoma cells (A375), suggesting a multi-faceted mechanism of action against cancer.[1][2] Key molecular events associated with this compound's activity include the generation of reactive oxygen species (ROS) and the involvement of Beclin-1 in the autophagic pathway.[1][2] Furthermore, this compound and its derivatives have exhibited potent anti-angiogenic effects, highlighting their potential to inhibit tumor growth and metastasis by cutting off the tumor's blood supply.

Recommended Animal Models for In Vivo Efficacy Testing

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data on the in vivo efficacy of this compound. Based on its known mechanisms of action, the following models are recommended:

  • Human Melanoma Xenograft Model (A375): This is a widely used and relevant model for studying the direct anti-tumor effects of compounds on human melanoma cells in vivo.

  • Chemically-Induced Skin Carcinogenesis Model (DMBA/TPA): This model is suitable for evaluating the chemopreventive and therapeutic effects of this compound on the development and progression of skin tumors.

  • Chick Chorioallantoic Membrane (CAM) Assay: This is a rapid and cost-effective in vivo model for the specific assessment of this compound's anti-angiogenic properties.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies evaluating the efficacy of this compound or its source extract in relevant in vivo models.

Table 1: Efficacy of Ruta graveolens Extract (Containing this compound) in DMBA-Induced Skin Cancer Model

Animal ModelTreatment GroupDosageKey FindingsReference
Swiss albino miceRuta graveolens ethanolic extract75 mg/kg body weightSignificant reduction in skin tumor burden.[3]

Table 2: Representative Efficacy Data from a Human Melanoma (A375) Xenograft Model (Template)

Animal ModelTreatment GroupDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)
Nude MiceVehicle Control-00
Nude MiceThis compound(To be determined)(Expected outcome)(Expected outcome)
Nude MicePositive Control (e.g., Vemurafenib)10 mg/kg(Reported values vary)(Reported values vary)

Note: Specific quantitative data for this compound in an A375 xenograft model is not yet widely published. This table serves as a template for data presentation from future studies.

Experimental Protocols

Detailed methodologies for the key recommended animal models are provided below.

Protocol: Human Melanoma (A375) Xenograft Model

This protocol describes the establishment of a subcutaneous A375 xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Human melanoma cell line (A375)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • This compound (formulated for in vivo administration)

  • Vehicle control

  • Positive control (e.g., Vemurafenib)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture A375 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

  • Drug Administration: Administer this compound, vehicle, or positive control according to the predetermined schedule and route (e.g., intraperitoneal, oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis: Analyze the differences in tumor growth and final tumor weight between the treatment groups.

Protocol: DMBA-Induced Skin Carcinogenesis Model

This protocol outlines the induction of skin tumors in mice using a two-stage chemical carcinogenesis model to assess the chemopreventive or therapeutic potential of this compound.

Materials:

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Acetone

  • 6-8 week old female Swiss albino mice

  • This compound (formulated for topical or systemic administration)

  • Vehicle control

Procedure:

  • Animal Preparation: Shave the dorsal skin of the mice one week prior to the start of the experiment.

  • Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 100 µL acetone) to the shaved area.

  • Promotion: One week after initiation, begin twice-weekly topical applications of TPA (e.g., 5 nmol in 100 µL acetone) to the same area. Continue for the duration of the study (typically 16-20 weeks).

  • This compound Administration:

    • Chemoprevention: Start this compound administration (topical or systemic) one week before DMBA application and continue throughout the promotion phase.

    • Therapeutic: Begin this compound administration after the appearance of tumors.

  • Tumor Monitoring: Visually inspect the mice weekly and record the number and size of tumors.

  • Efficacy Evaluation: At the end of the study, calculate the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

  • Data Analysis: Compare the tumor incidence and multiplicity between the this compound-treated and control groups.

Protocol: Chick Chorioallantoic Membrane (CAM) Assay

This protocol details the use of the CAM assay to evaluate the anti-angiogenic activity of this compound.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile PBS

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Sunitinib)

  • Thermanox coverslips or sterile filter paper discs

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.

  • Window Preparation: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 7, place a sterile coverslip or filter disc soaked with this compound solution, vehicle, or a positive control onto the CAM.

  • Incubation: Return the eggs to the incubator for 48-72 hours.

  • Angiogenesis Assessment: After incubation, observe the area around the disc under a stereomicroscope. Capture images of the blood vessel network.

  • Quantification: Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disc or by measuring the area of vessel growth.

  • Data Analysis: Compare the angiogenic response in the this compound-treated CAMs to the control groups.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows for the described animal models.

Signaling Pathways

Graveoline_Signaling cluster_this compound This compound cluster_cell Melanoma Cell This compound This compound ROS ROS Generation This compound->ROS Beclin1 Beclin-1 Activation ROS->Beclin1 Caspase Caspase Activation ROS->Caspase Autophagy Autophagy Beclin1->Autophagy Apoptosis Apoptosis Caspase->Apoptosis

This compound's proposed mechanism of action in melanoma cells.
Experimental Workflows

A375_Xenograft_Workflow A A375 Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound/Control Administration E->F G Tumor Volume & Body Weight Measurement F->G H Tumor Excision & Weight Measurement G->H

Workflow for the A375 human melanoma xenograft model.

DMBA_TPA_Workflow A Shave Dorsal Skin of Mice B DMBA Application (Initiation) A->B D This compound/Control Administration A->D Concurrent with DMBA/TPA or post-tumor C TPA Application (Promotion) B->C E Weekly Tumor Monitoring C->E Twice weekly D->E F Calculate Tumor Incidence & Multiplicity E->F CAM_Assay_Workflow A Incubate Fertilized Chicken Eggs B Create Window in Eggshell A->B C Apply this compound/Control to CAM B->C D Incubate for 48-72 hours C->D E Image & Quantify Angiogenesis D->E

References

Application Notes and Protocols: High-Throughput Screening for Novel Graveoline Analogs as KRAS-RAF Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveoline, a quinolone alkaloid found in various plant species, has demonstrated a range of biological activities, including anti-cancer, anti-angiogenesis, and antimicrobial effects.[1][2][3][4][5][6][7] Recent studies have identified a novel interaction between this compound and the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a key mediator of cancer cell growth and proliferation.[1][2] Specifically, this compound has been shown to perturb the membrane association of KRAS, a critical step for its signaling activity. This discovery opens up a new avenue for the development of novel anti-cancer therapeutics targeting the KRAS signaling pathway.

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize novel this compound analogs that inhibit the interaction between KRAS and its downstream effector, RAF kinase. The primary assay is a proximity-based AlphaScreen® assay, followed by secondary cell-based assays to determine cytotoxicity and induction of apoptosis.

Data Presentation

A hypothetical library of 10 this compound analogs (GA-001 to GA-010) was screened to demonstrate the application of the described protocols. The quantitative data from the primary KRAS-RAF interaction screen and subsequent secondary assays are summarized in the table below for easy comparison.

Compound IDStructure (Modification from this compound)Primary Screen: % Inhibition of KRAS-RAF Interaction (at 10 µM)IC50 for KRAS-RAF Interaction (µM)Secondary Screen: Cytotoxicity (CC50 in A549 cells, µM)Secondary Screen: Caspase-3/7 Activation (Fold Induction at 10 µM)
This compound-35%> 50> 1001.2
GA-0014'-methoxy substitution on the phenyl ring62%8.545.22.5
GA-0023',4'-dichloro substitution on the phenyl ring85%1.215.84.8
GA-0034'-trifluoromethyl substitution on the phenyl ring78%2.522.14.1
GA-004N-methylation of the quinolone nitrogen45%22.189.51.8
GA-0057-fluoro substitution on the quinolone ring55%15.365.72.1
GA-0063'-amino substitution on the phenyl ring25%> 50> 1001.1
GA-0074'-nitro substitution on the phenyl ring71%4.833.63.5
GA-0086,7-dimethoxy substitution on the quinolone ring41%28.995.31.5
GA-0092'-fluoro substitution on the phenyl ring68%6.240.12.9
GA-0103',5'-dimethyl substitution on the phenyl ring59%11.758.42.3

Experimental Protocols

Primary High-Throughput Screening: AlphaScreen® KRAS-RAF Interaction Assay

This protocol is designed to identify compounds that disrupt the interaction between KRAS and the RAS-binding domain (RBD) of its effector protein, c-RAF.[3][8][9]

Materials:

  • Recombinant His-tagged KRAS protein (activated, GTP-bound form)

  • Recombinant GST-tagged c-RAF RBD

  • AlphaScreen® Glutathione Donor Beads

  • AlphaScreen® Nickel Chelate Acceptor Beads

  • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA

  • This compound analog library dissolved in DMSO

  • 384-well white opaque microplates

Protocol:

  • Compound Plating: Dispense 50 nL of each this compound analog from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM. For dose-response curves, perform serial dilutions of the compounds.

  • Protein Preparation: Prepare a master mix of His-tagged KRAS and GST-tagged c-RAF RBD in assay buffer. The final concentrations in the assay should be optimized, typically in the low nanomolar range (e.g., 20 nM KRAS and 20 nM c-RAF RBD).

  • Protein Dispensing: Add 5 µL of the protein master mix to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the proteins.

  • Bead Preparation: Prepare a master mix of AlphaScreen® Glutathione Donor Beads and Nickel Chelate Acceptor Beads in assay buffer in the dark. The final concentration of beads in the assay should be as per the manufacturer's recommendation (typically 20 µg/mL).

  • Bead Dispensing: Add 5 µL of the bead master mix to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm.

  • Data Analysis: Calculate the percentage inhibition for each compound relative to the positive control (no compound, 100% interaction) and negative control (no KRAS, 0% interaction).

Secondary Assay 1: Cytotoxicity (MTT Assay)

This assay determines the concentration of the this compound analogs that causes a 50% reduction in the viability of cancer cells (CC50).[10][11][12]

Materials:

  • A549 lung carcinoma cells (or other relevant cancer cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.

Secondary Assay 2: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay measures the activation of executioner caspases 3 and 7, key markers of apoptosis.[1][6]

Materials:

  • A549 lung carcinoma cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Caspase-Glo® 3/7 Assay Reagent

  • 96-well white opaque microplates

Protocol:

  • Cell Seeding: Seed A549 cells into 96-well white opaque plates at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with the hit compounds at a fixed concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the fold induction of caspase-3/7 activity for each compound relative to the vehicle control.

Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays Compound_Library This compound Analog Library (10,000 compounds) Dispensing Acoustic Dispensing (50 nL in 384-well plates) Compound_Library->Dispensing Protein_Addition Addition of His-KRAS and GST-RAF-RBD Dispensing->Protein_Addition Bead_Addition Addition of AlphaScreen Donor and Acceptor Beads Protein_Addition->Bead_Addition Plate_Reading AlphaScreen Signal Detection Bead_Addition->Plate_Reading Primary_Hits Identification of Primary Hits (>50% Inhibition) Plate_Reading->Primary_Hits Dose_Response Dose-Response Screening of Primary Hits Primary_Hits->Dose_Response IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Confirmed_Hits Confirmed Hits IC50_Determination->Confirmed_Hits Cytotoxicity Cytotoxicity Assay (MTT) Confirmed_Hits->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3/7) Confirmed_Hits->Apoptosis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Apoptosis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow for this compound Analogs.

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_inactive KRAS-GDP (Inactive) KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP loading GAP GAP KRAS_active->GAP GTP hydrolysis RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K Graveoline_Analog This compound Analog Graveoline_Analog->KRAS_inactive Perturbs Membrane Association Graveoline_Analog->KRAS_active Inhibits Interaction with RAF SOS1->KRAS_inactive Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS Signaling Pathway and the Proposed Mechanism of Action for this compound Analogs.

References

Application Notes and Protocols: Developing Graveoline-Based Radiotracers for PET Imaging of KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveoline, a quinolinone alkaloid found in plants of the Rutaceae family, has garnered significant interest in oncology research due to its diverse biological activities. Preclinical studies have demonstrated its potential as an anti-cancer agent through various mechanisms, including the induction of apoptosis and autophagy, as well as anti-angiogenesis effects.[1][2][3] Recent evidence also points towards its interaction with the KRAS protein, a key oncogene frequently mutated in various aggressive cancers.[4][5] The development of a this compound-based radiotracer for Positron Emission Tomography (PET) imaging could provide a non-invasive tool to visualize and quantify the distribution of this compound-targeted pathways in vivo, aiding in drug development, patient stratification, and treatment monitoring.

This document provides a comprehensive guide for the development of a hypothetical this compound-based PET radiotracer, from its design and synthesis to its preclinical evaluation. The proposed radiotracer, [¹⁸F]Fluoroethyl-Graveoline ([¹⁸F]FEG), is designed for targeting KRAS-mutant tumors.

Data Presentation

To facilitate the comparison of key quantitative data, the following tables summarize the reported biological activities of this compound and provide a template for recording the experimental data for the proposed radiotracer, [¹⁸F]FEG.

Table 1: Reported In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Citation
This compound Derivative 8dHUVEC5.8[1]
This compoundA375 (Melanoma)Not specified (effective at inducing apoptosis)[3]
This compoundH358 (NSCLC)~40% proliferation reduction at 100 µM[4]

Table 2: Hypothetical Experimental Data for [¹⁸F]FEG

ParameterValue
Radiochemical Yield (non-decay corrected)
Molar Activity (GBq/µmol)
Radiochemical Purity
LogD₇.₄
In Vitro Cell Uptake (%ID/mg protein in KRAS-mutant cells)
In Vitro Cell Uptake (%ID/mg protein in KRAS-wildtype cells)
Tumor-to-Muscle Ratio (in vivo PET at 1h p.i.)
Tumor-to-Blood Ratio (in vivo PET at 1h p.i.)

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of a radiolabeling precursor, the radiosynthesis of [¹⁸F]FEG, and its subsequent in vitro and in vivo evaluation.

Protocol 1: Synthesis of the Tosyloxyethyl-Graveoline Precursor

This protocol describes the synthesis of a suitable precursor for [¹⁸F]-fluorination via nucleophilic substitution.

Materials:

  • This compound

  • 2-(tosyloxy)ethyl trifluoromethanesulfonate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(tosyloxy)ethyl trifluoromethanesulfonate (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to yield the tosyloxyethyl-graveoline precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Automated Radiosynthesis of [¹⁸F]Fluoroethyl-Graveoline ([¹⁸F]FEG)

This protocol outlines the automated radiosynthesis of [¹⁸F]FEG using a commercial synthesis module.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution

  • Anhydrous acetonitrile (MeCN)

  • Tosyloxyethyl-graveoline precursor

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for injection

  • Ethanol for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Trap aqueous [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen and additions of anhydrous MeCN.

  • Dissolve the tosyloxyethyl-graveoline precursor (5-10 mg) in anhydrous DMSO (1 mL).

  • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

  • Heat the reaction mixture at 120°C for 15 minutes.

  • Cool the reaction mixture and dilute with the mobile phase for HPLC purification.

  • Purify the crude product using a semi-preparative HPLC system (C18 column) with a suitable mobile phase (e.g., MeCN/water gradient).

  • Collect the fraction corresponding to [¹⁸F]FEG.

  • Reformulate the collected fraction by solid-phase extraction (SPE) using a C18 cartridge. Elute the final product with ethanol and dilute with sterile saline for injection.

  • Perform quality control including radiochemical purity (analytical HPLC), residual solvent analysis (GC), and sterility and endotoxin testing.

Protocol 3: In Vitro Cell Uptake and Competition Assay

This protocol details the evaluation of [¹⁸F]FEG uptake in cancer cell lines.

Materials:

  • KRAS-mutant human cancer cell lines (e.g., A549 - lung, HCT116 - colon)

  • KRAS-wildtype human cancer cell lines (e.g., H460 - lung)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • [¹⁸F]FEG

  • Non-radioactive this compound

  • Gamma counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Seed the selected cell lines in 24-well plates and allow them to adhere and grow to 70-80% confluency.

  • For the uptake study, remove the culture medium and wash the cells with PBS.

  • Add fresh culture medium containing [¹⁸F]FEG (approximately 0.1-0.2 MBq/well) to each well.

  • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • For the competition study, pre-incubate the cells with increasing concentrations of non-radioactive this compound (e.g., 1 nM to 10 µM) for 30 minutes before adding [¹⁸F]FEG. Incubate for 60 minutes.

  • To terminate the uptake, aspirate the radioactive medium and quickly wash the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration in each well using a protein assay kit.

  • Express the cell uptake as the percentage of the injected dose per milligram of protein (%ID/mg protein).

Protocol 4: In Vivo Biodistribution in Tumor-Bearing Mice

This protocol describes the assessment of [¹⁸F]FEG distribution in a xenograft mouse model.

Materials:

  • Athymic nude mice

  • KRAS-mutant cancer cells (e.g., A549)

  • Matrigel

  • [¹⁸F]FEG in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Scales for weighing organs

Procedure:

  • Subcutaneously inoculate athymic nude mice with KRAS-mutant cancer cells mixed with Matrigel in the right flank.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Anesthetize the tumor-bearing mice.

  • Inject approximately 1-2 MBq of [¹⁸F]FEG in 100-150 µL of sterile saline via the tail vein.

  • At various time points post-injection (p.i.) (e.g., 30, 60, 120 minutes), euthanize the mice.

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 5: Small Animal PET/CT Imaging

This protocol provides a standard procedure for PET/CT imaging of [¹⁸F]FEG in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (prepared as in Protocol 4)

  • [¹⁸F]FEG in sterile saline

  • Small animal PET/CT scanner

  • Anesthesia (isoflurane) with a monitoring system

  • Heating pad

Procedure:

  • Fast the mice for 4-6 hours before imaging to reduce background signal.

  • Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

  • Secure the mouse on the scanner bed and maintain its body temperature with a heating pad.

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Inject approximately 5-10 MBq of [¹⁸F]FEG via the tail vein.

  • Acquire dynamic or static PET images. For a static scan, a 10-20 minute acquisition can be performed at 60 minutes post-injection.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET and CT images for anatomical localization of radiotracer uptake.

  • Perform quantitative analysis by drawing regions of interest (ROIs) on the tumor and other organs to determine the standardized uptake value (SUV).

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS_GDP KRAS-GDP (Inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K This compound This compound This compound->RAS_GTP Inhibits Interaction MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway and the putative inhibitory action of this compound.

Radiosynthesis_Workflow Start [¹⁸F]Fluoride Production Drying Azeotropic Drying Start->Drying Labeling ¹⁸F-Labeling of Precursor Drying->Labeling Purification HPLC Purification Labeling->Purification Formulation Solid-Phase Extraction & Formulation Purification->Formulation QC Quality Control Formulation->QC

Caption: General workflow for the radiosynthesis of [¹⁸F]FEG.

Preclinical_Evaluation_Workflow Radiotracer [¹⁸F]FEG Radiotracer InVitro In Vitro Evaluation Radiotracer->InVitro InVivo In Vivo Evaluation Radiotracer->InVivo CellUptake Cell Uptake & Competition Assays InVitro->CellUptake DataAnalysis Data Analysis & Interpretation CellUptake->DataAnalysis Biodistribution Biodistribution Studies InVivo->Biodistribution PET_Imaging Small Animal PET/CT Imaging InVivo->PET_Imaging Biodistribution->DataAnalysis PET_Imaging->DataAnalysis

Caption: Workflow for the preclinical evaluation of [¹⁸F]FEG.

References

Application Notes and Protocols: Using CRISPR-Cas9 to Identify Graveoline's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Graveoline is a quinazoline alkaloid first isolated from Ruta graveolens (common rue). Preclinical studies have revealed a range of biological activities for this compound, including anti-inflammatory, anti-platelet, and anti-cancer effects. Despite these promising therapeutic indications, the precise molecular mechanisms and direct protein targets of this compound remain largely uncharacterized. This lack of a clear molecular target hinders its development as a therapeutic agent.

Target identification is a critical and often challenging step in drug discovery. Traditional methods, such as affinity chromatography, can be time-consuming and are often plagued by non-specific binding. The advent of CRISPR-Cas9 technology has revolutionized functional genomics and offers a powerful, unbiased approach to identify the molecular targets of small molecules by systematically knocking out genes and observing for a phenotypic change, such as resistance to the compound's cytotoxic effects.

This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of this compound. The workflow described herein will enable researchers to systematically identify genes that, when knocked out, confer resistance to this compound-induced cell death, thereby revealing its direct or functionally related targets.

Principle of the Method

The core principle of this approach is based on positive selection. A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the human genome, is introduced into a cancer cell line that is sensitive to this compound. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a gene knockout. This population of knockout cells is then treated with a cytotoxic concentration of this compound.

Cells in which a gene essential for this compound's cytotoxic activity has been knocked out will survive the treatment, while cells with knockouts of non-essential genes will be killed. The sgRNAs from the surviving cell population are then sequenced, and the enriched sgRNAs correspond to the genes that are potential molecular targets or are in the same pathway as the target of this compound.

Experimental Workflow

CRISPR_Screen_Workflow cluster_library_prep Phase 1: Library Preparation and Transduction cluster_screening Phase 2: this compound Screening cluster_analysis Phase 3: Hit Identification and Validation A Lentiviral sgRNA Library Production C Lentiviral Transduction of Cells A->C B Cancer Cell Line Selection (e.g., A549, HeLa) B->C D Puromycin Selection C->D E Split Cells into Control (DMSO) and Treatment (this compound) Groups D->E F This compound Treatment (at IC50 concentration) E->F G Cell Proliferation F->G H Genomic DNA Extraction G->H I PCR Amplification of sgRNA Cassettes H->I J Next-Generation Sequencing (NGS) I->J K Data Analysis: Identify Enriched sgRNAs J->K L Hit Validation: - Individual Knockouts - Western Blot - Co-IP K->L

Figure 1: CRISPR-Cas9 screening workflow for this compound target identification.

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data from a successful CRISPR-Cas9 screen designed to identify the molecular targets of this compound.

Table 1: this compound Cytotoxicity in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma15.2
HeLaCervical Cancer22.8
MCF7Breast Cancer35.1
HCT116Colon Cancer18.5

This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, as determined by a standard cell viability assay (e.g., MTT or CellTiter-Glo). The cell line with the lowest IC50 (A549 in this example) would be the most suitable for the CRISPR-Cas9 screen.

Table 2: Top Enriched Genes from CRISPR-Cas9 Screen

Gene SymbolsgRNA Count (this compound)sgRNA Count (DMSO)Fold Enrichmentp-value
GENE-X15,432121286< 0.0001
GENE-Y12,87615858.4< 0.0001
GENE-Z9,54320477.2< 0.0001
GENE-A5,12318284.60.0005

This table summarizes the top gene hits from the CRISPR-Cas9 screen. The fold enrichment is calculated by comparing the normalized sgRNA counts in the this compound-treated population to the DMSO-treated control population. A high fold enrichment and low p-value indicate a strong candidate for a molecular target.

Experimental Protocols

Protocol 1: Determination of this compound IC50
  • Cell Seeding: Seed the selected cancer cell lines (e.g., A549, HeLa, MCF7, HCT116) in a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
  • Lentiviral Library Production: Produce a pooled lentiviral sgRNA library (e.g., GeCKO v2) by transfecting HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Virus Titer Determination: Determine the titer of the produced lentivirus to ensure a multiplicity of infection (MOI) of 0.3 for the transduction step.

  • Cell Transduction: Transduce the selected cancer cell line (e.g., A549) with the lentiviral sgRNA library at an MOI of 0.3. This low MOI ensures that most cells receive only one sgRNA.

  • Puromycin Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined concentration.

  • This compound Screening:

    • Split the puromycin-selected cells into two populations: a control group treated with DMSO and a treatment group treated with this compound at its IC50 concentration.

    • Maintain a sufficient number of cells to ensure at least 500x coverage of the sgRNA library.

    • Culture the cells for 14-21 days, passaging as needed and maintaining the respective treatments.

  • Genomic DNA Extraction: Harvest the surviving cells from both the DMSO and this compound-treated populations and extract genomic DNA using a commercial kit.

  • sgRNA Cassette Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers specific to the sgRNA vector.

  • Next-Generation Sequencing (NGS): Purify the PCR products and submit them for next-generation sequencing to determine the abundance of each sgRNA in both populations.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control. This can be done using software packages like MAGeCK.

Protocol 3: Hit Validation by Individual Knockout
  • sgRNA Cloning: Synthesize and clone 2-3 of the top-scoring sgRNAs for each candidate gene into a lentiviral vector containing Cas9 and a selectable marker.

  • Lentivirus Production and Transduction: Produce lentivirus for each individual sgRNA and transduce the parental cancer cell line.

  • Knockout Confirmation: Select for transduced cells and confirm the knockout of the target gene by Western Blot or Sanger sequencing of the target locus.

  • Validation Assay: Perform a cell viability assay with this compound on the individual knockout cell lines and a non-targeting control cell line. A successful validation will show a rightward shift in the IC50 curve for the knockout cells, indicating resistance to this compound.

Protocol 4: Target Engagement Validation (Hypothetical)

Assuming GENE-X is a kinase, a potential follow-up experiment is to assess if this compound directly inhibits its activity.

  • Co-Immunoprecipitation (Co-IP):

    • Lyse cells overexpressing a tagged version of GENE-X.

    • Incubate the lysate with an antibody against the tag.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes and analyze by Western Blot to see if this compound treatment affects the interaction of GENE-X with its known binding partners.

  • In Vitro Kinase Assay:

    • Purify recombinant GENE-X protein.

    • Set up a kinase reaction with a known substrate of GENE-X and ATP.

    • Include different concentrations of this compound in the reaction.

    • Measure the phosphorylation of the substrate to determine if this compound directly inhibits the kinase activity of GENE-X.

Hypothetical Signaling Pathway

Signaling_Pathway This compound This compound GENE_X GENE-X (Kinase) This compound->GENE_X Inhibition Substrate_1 Substrate 1 GENE_X->Substrate_1 Phosphorylation Substrate_2 Substrate 2 Substrate_1->Substrate_2 Apoptosis Apoptosis Substrate_2->Apoptosis Inhibition

Figure 2: A hypothetical signaling pathway illustrating this compound's mechanism of action.

This diagram depicts a scenario where this compound directly inhibits the kinase activity of GENE-X. The inhibition of GENE-X prevents the phosphorylation of its downstream substrate, which in turn leads to the induction of apoptosis. Knocking out GENE-X would therefore mimic the effect of this compound, leading to cell death, or in the context of the screen, a knockout of a downstream effector that is essential for apoptosis would lead to survival.

Conclusion

The application of CRISPR-Cas9 genome-wide screening provides a powerful and unbiased method for the deconvolution of the molecular targets of bioactive compounds like this compound. The protocols outlined in this document offer a comprehensive workflow, from initial screening to hit validation. The identification of this compound's direct targets will not only elucidate its mechanism of action but also pave the way for its rational development as a novel therapeutic agent.

Application Note: Determining the Binding Kinetics of Graveoline to KRAS Protein Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for characterizing the binding kinetics of the natural product Graveoline to the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein using Surface Plasmon Resonance (SPR). This compound, a 2-phenyl quinolinone found in rutaceous plants, has demonstrated various bioactive properties, including anti-cancer activities.[1][2] Understanding its interaction with key oncogenic proteins like KRAS is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document outlines the experimental workflow, from protein immobilization to data analysis, and presents the kinetic data in a clear, tabular format.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[3][4] It allows for the precise determination of binding kinetics, including association rates (k_a_), dissociation rates (k_d_), and the equilibrium dissociation constant (K_D_).[3][4] Such data is invaluable in drug discovery for characterizing the affinity and specificity of small molecules for their protein targets.[5]

This compound has been identified as a potential modulator of KRAS activity.[1][2] The KRAS protein is a key regulator of cell proliferation and differentiation, and its mutation is a driver in numerous cancers.[1][2] Recent studies have employed SPR to investigate the interaction between this compound and KRAS, revealing a modest binding affinity.[1][2] This application note provides a standardized protocol based on established SPR methodologies for small molecule-protein interactions to reliably reproduce and expand upon these findings.

Experimental Workflow

The overall experimental workflow for determining this compound-KRAS binding kinetics using SPR is depicted below.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Reagent_Prep Reagent & Buffer Preparation Immobilization KRAS Immobilization on Sensor Chip Reagent_Prep->Immobilization Protein_Prep KRAS Protein Preparation Protein_Prep->Immobilization Small_Molecule_Prep This compound Serial Dilution Binding_Assay This compound Injection & Binding Measurement Small_Molecule_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Surface Regeneration Binding_Assay->Regeneration Data_Processing Sensorgram Processing Binding_Assay->Data_Processing Regeneration->Binding_Assay Next Cycle Kinetic_Fitting Kinetic Model Fitting Data_Processing->Kinetic_Fitting Results Determination of ka, kd, and KD Kinetic_Fitting->Results

Figure 1: General workflow for SPR-based analysis of this compound-KRAS binding kinetics.

Signaling Pathway Context

This compound's interaction with KRAS has the potential to modulate downstream signaling pathways implicated in cancer cell proliferation, such as the MAPK pathway.[6] Understanding this broader context is important for interpreting the functional significance of the binding kinetics.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS activates RAF RAF KRAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates This compound This compound This compound->KRAS binds to Growth_Factor Growth Factor Growth_Factor->RTK

Figure 2: Simplified schematic of the KRAS/MAPK signaling pathway and the potential point of intervention for this compound.

Materials and Reagents

Reagent Supplier Purpose
Recombinant Human KRAS ProteinCommercial SourceLigand to be immobilized
This compoundCommercial SourceAnalyte for kinetic analysis
CM5 Sensor ChipCytivaSensor surface for immobilization
Amine Coupling Kit (EDC, NHS, Ethanolamine)CytivaFor covalent immobilization of KRAS
HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)CytivaRunning buffer
Glycine-HCl pH 2.0In-house preparationRegeneration solution
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for this compound

Experimental Protocols

KRAS Immobilization on CM5 Sensor Chip

This protocol utilizes standard amine coupling chemistry to covalently attach the KRAS protein to the carboxymethylated dextran surface of the CM5 sensor chip.

  • System Priming: Prime the SPR instrument with HBS-EP+ running buffer to ensure a stable baseline.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Ligand Immobilization: Inject a solution of 20 µg/mL KRAS protein in 10 mM sodium acetate buffer (pH 5.0) over the activated surface until the desired immobilization level (e.g., ~5000 RU) is reached.

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.

  • Reference Surface: The adjacent flow cell should be activated and deactivated without protein injection to serve as a reference surface for subtracting bulk refractive index changes.

This compound Binding Kinetics Assay

This protocol describes the injection of this compound at various concentrations to measure its binding to the immobilized KRAS.

  • This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in HBS-EP+ running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v). A typical concentration range could be from 10 µM to 500 µM.

  • Analyte Injection: Inject each concentration of this compound over the KRAS-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Association Phase: Allow the this compound solution to flow for a defined period (e.g., 120 seconds) to monitor the association of the small molecule to the immobilized protein.

  • Dissociation Phase: Replace the this compound solution with running buffer and monitor the dissociation for a defined period (e.g., 240 seconds).

  • Regeneration: Inject the regeneration solution (e.g., a short pulse of Glycine-HCl pH 2.0) to remove any remaining bound this compound and prepare the surface for the next injection cycle.

  • Blank Injection: Include several buffer-only injections throughout the experiment for double referencing.

Data Presentation

The collected sensorgram data is processed by subtracting the reference flow cell data and the blank injections. The resulting binding curves are then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters.

Analyte Ligand k_a_ (M⁻¹s⁻¹) k_d_ (s⁻¹) K_D_ (µM) Reference
This compoundKRASNot ReportedNot Reported330[1][2]

Note: The specific association and dissociation rates for the this compound-KRAS interaction were not detailed in the referenced literature, which reported the overall equilibrium dissociation constant.

Conclusion

This application note provides a comprehensive protocol for the kinetic characterization of the this compound-KRAS interaction using Surface Plasmon Resonance. The detailed methodology enables researchers to robustly determine the binding affinity and kinetics of this and other small molecule-protein interactions. The provided data from existing literature indicates a weak to moderate affinity, suggesting that this compound could serve as a starting point for the development of more potent KRAS modulators. The successful application of this protocol will contribute to a deeper understanding of the molecular mechanisms underlying the bioactivity of this compound and aid in the rational design of novel anti-cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Graveoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Graveoline in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a poorly water-soluble compound. Its solubility has been reported in several organic solvents.[][2] It is soluble in Dimethyl Sulfoxide (DMSO), chloroform, and hot alcohol.[] One supplier specifies a solubility of 5.2 mg/mL (18.62 mM) in DMSO.[3] It is slightly soluble in methanol.[2]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a hydrophobic molecule. The presence of a significant nonpolar structure contributes to its low affinity for polar solvents like water.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?

A3: This is a common issue when working with hydrophobic compounds. When a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium, the organic solvent concentration decreases significantly. This change in the solvent environment can cause the poorly soluble this compound to precipitate out of the solution.

Q4: What is the recommended starting point for preparing a working solution of this compound for in vitro experiments?

A4: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO. A stock concentration of 10 mM in DMSO is commonly used.[2] This stock can then be serially diluted to the final desired concentration in the aqueous experimental medium. It is crucial to ensure rapid and thorough mixing during dilution to minimize precipitation.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution in Aqueous Media

Symptoms:

  • Visible particles or cloudiness in the final working solution.

  • Inconsistent experimental results.

Possible Causes:

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound in solution.

  • The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Inadequate mixing during dilution.

Solutions:

Solution IDMethodDescriptionAdvantagesDisadvantages
TS-1 Co-Solvent System Increase the percentage of a water-miscible organic solvent in the final aqueous solution. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[4][5][6]Simple to implement. Can significantly increase solubility.The co-solvent may have biological effects on the experimental system. High concentrations can be toxic to cells.
TS-2 Use of Surfactants Incorporate a non-ionic surfactant, such as Tween 80 or Pluronic F68, into the aqueous medium. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5][7]Effective at low concentrations. Can improve stability.Surfactants can also have biological activity and may interfere with certain assays.
TS-3 pH Adjustment For ionizable compounds, adjusting the pH of the aqueous solution can increase solubility.[6][8] However, the structure of this compound suggests it is not readily ionizable.Simple and cost-effective.Limited applicability for non-ionizable compounds like this compound. The required pH may not be compatible with the experimental system.
TS-4 Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]Can significantly enhance solubility and bioavailability. Generally have low toxicity.May not be effective for all compounds. Can be more expensive than other methods.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-Solvent System

Objective: To prepare a 10 µM working solution of this compound in a cell culture medium containing a final concentration of 0.1% DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Target aqueous medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.

    • For example, to prepare 1 mL of a 10 mM stock, dissolve 2.79 mg of this compound (MW: 279.29 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming and sonication may be applied if necessary.[3]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Prepare the Final Working Solution:

    • Vortex the 10 mM stock solution before use.

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed aqueous medium.

    • Immediately and vigorously mix the solution by pipetting up and down or by vortexing to ensure rapid dispersion and minimize precipitation.

    • The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1%.

Troubleshooting:

  • If precipitation occurs:

    • Try preparing an intermediate dilution (e.g., 1 mM in a 10% DMSO/medium mixture) before making the final dilution.

    • Increase the final DMSO concentration if your experimental system can tolerate it (e.g., up to 0.5%). Always run a vehicle control with the same final DMSO concentration.

Protocol 2: Solubility Enhancement using Tween 80

Objective: To determine the effect of Tween 80 on the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tween 80

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a series of PBS solutions containing increasing concentrations of Tween 80 (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Add a fixed amount of the this compound stock solution to each Tween 80-containing PBS solution and a control PBS solution without Tween 80 to achieve a target final concentration that is known to precipitate (e.g., 50 µM).

  • Vortex all solutions vigorously.

  • Incubate the solutions at room temperature for 1 hour.

  • Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)5.2 mg/mL (18.62 mM)[3]
ChloroformSoluble[]
Hot AlcoholSoluble[]
MethanolSlightly Soluble[2]
WaterPoorly Soluble/InsolubleGeneral knowledge

Table 2: Example of a Co-Solvent Formulation for In Vivo Studies

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%
This formulation was reported to dissolve this compound at 1 mg/mL (3.58 mM). Sonication is recommended.[3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting This compound This compound Powder stock 10 mM Stock Solution This compound->stock dmso 100% DMSO dmso->stock working Final Working Solution stock->working medium Aqueous Medium medium->working precipitation Precipitation? working->precipitation cosolvent Increase Co-solvent % precipitation->cosolvent Yes surfactant Add Surfactant precipitation->surfactant Yes experiment Proceed to Experiment precipitation->experiment No cosolvent->working surfactant->working

Caption: Workflow for preparing and troubleshooting this compound working solutions.

solubility_logic cluster_problem The Problem cluster_solutions Potential Solutions cluster_mechanism Mechanism of Action This compound This compound (Hydrophobic) insoluble Poor Solubility / Precipitation This compound->insoluble water Aqueous Solution (Polar) water->insoluble cosolvents Co-solvents (e.g., DMSO, Ethanol) insoluble->cosolvents surfactants Surfactants (e.g., Tween 80) insoluble->surfactants complexation Cyclodextrins insoluble->complexation reduce_polarity Reduce Medium Polarity cosolvents->reduce_polarity micelles Form Micelles surfactants->micelles inclusion Form Inclusion Complex complexation->inclusion soluble_complex Soluble this compound reduce_polarity->soluble_complex micelles->soluble_complex inclusion->soluble_complex

Caption: Logical relationships in overcoming this compound's aqueous solubility issues.

References

Stability testing of Graveoline under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of Graveoline

This guide provides comprehensive information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. As specific, publicly available stability data for this compound is limited, this document is based on established principles of stability testing for quinoline alkaloids and pharmaceuticals, in accordance with regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a furoquinoline alkaloid identified in various plant species.[1] Like many natural products, its chemical structure can be susceptible to degradation, which can impact its potency, safety, and overall quality.[2][3] Stability testing is crucial to determine its shelf-life, recommend proper storage conditions, and identify potential degradation products that could affect experimental outcomes or therapeutic efficacy.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: For solid (powder) this compound, storage in a cool, dark, and dry place is recommended.[6] Keep the container tightly sealed to protect it from moisture and air.[6] For this compound in solution, storage at low temperatures (-20°C to -80°C) is advisable, especially for long-term storage.[7] Solutions should also be protected from light to prevent photodegradation. Aged samples of similar compounds, like quinoline, can turn yellow or brown upon exposure to light.[8]

Q3: How can I tell if my this compound sample has degraded?

A3: Visual signs of degradation for solid this compound can include a change in color or texture. For solutions, precipitation or a color change may indicate degradation.[8] Analytically, degradation is identified by a decrease in the peak area of this compound in chromatographic analysis (e.g., HPLC) and the appearance of new peaks corresponding to degradation products.[9]

Q4: What is a "forced degradation" or "stress testing" study?

A4: A forced degradation study intentionally exposes the drug substance to harsh conditions that are more severe than accelerated stability conditions.[4][10] These conditions typically include acid and base hydrolysis, oxidation, heat, and exposure to light.[4][11] The goal is to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.[4][12] This helps in developing and validating a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[13]

Troubleshooting Guides

Q5: My this compound solution shows a rapid decrease in purity even when stored at -20°C. What could be the cause?

A5:

  • Solvent Choice: The solvent used to dissolve this compound can significantly impact its stability. Buffers with a non-optimal pH can catalyze hydrolysis. Ensure the solvent is neutral, aprotic if possible, and of high purity.

  • Repeated Freeze-Thaw Cycles: Avoid frequent freeze-thaw cycles, as this can accelerate degradation for some molecules.[14] Consider preparing smaller aliquots for single use.

  • Oxidation: If the solvent was not degassed, dissolved oxygen could be causing oxidative degradation. Using solvents purged with nitrogen or argon can mitigate this.

  • Container Material: Ensure the storage vial is made of an inert material (e.g., borosilicate glass) and that there is no interaction between the compound and the container surface.

Q6: I see multiple new, small peaks in my HPLC chromatogram after storing my this compound stock solution. What are they?

A6: These new peaks are likely degradation products.[9] Their presence indicates that the current storage conditions are not optimal. To identify them, you would typically use a mass spectrometer coupled with the HPLC (LC-MS) to determine their molecular weights and fragmentation patterns.[9][15] This information helps in elucidating their structures and understanding the degradation pathway. The troubleshooting flowchart below provides a logical approach to this issue.

Q7: The peak corresponding to this compound in my chromatogram is broad or shows tailing. Is this related to stability?

A7: While poor peak shape is often a chromatography issue (e.g., column degradation, mismatched mobile phase pH), it can sometimes be related to stability. If the sample is degrading during the analytical run, it can lead to peak distortion. This might happen if the mobile phase is acidic or basic and the run time is long. Also, ensure the injection solvent is compatible with the mobile phase to prevent on-column issues.

Data Presentation: Forced Degradation of this compound

The following tables summarize hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure the analytical method can detect and resolve the degradants.[11][12][13]

Table 1: Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)Temperature% this compound RemainingNumber of Degradation Peaks
0.1 M HCl2460°C85.2%2
0.1 M NaOH2460°C78.5%3
Neutral (Water)7280°C92.1%1

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)Temperature% this compound RemainingNumber of Degradation Peaks
3% H₂O₂24Room Temp81.7%2
Thermal (Solid)7280°C98.9%0
Photolytic (Solution)48Room Temp89.4%1

Note: Photolytic conditions typically involve exposure to a light source providing both UV and visible output, as per ICH Q1B guidelines.[11]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products.

  • Apparatus and Materials:

    • HPLC system with UV or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Ammonium acetate (analytical grade).

    • Ultrapure water.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 20 mM Ammonium Acetate buffer (pH adjusted to 6.5) and Acetonitrile.[14]

    • Gradient Elution:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: Ramp to 80% Acetonitrile

      • 25-30 min: Hold at 80% Acetonitrile

      • 30-35 min: Return to 20% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.

    • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial condition (20% Acetonitrile).

    • Sample Preparation: Prepare stressed samples (from forced degradation) at a target concentration of 100 µg/mL by diluting with the mobile phase.

  • Method Validation Parameters (as per ICH guidelines):

    • Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that degradation peaks do not interfere with the main this compound peak.

    • Linearity: Analyze a series of dilutions (e.g., 1-200 µg/mL) to confirm a linear relationship between concentration and peak area (R² > 0.999).

    • Accuracy & Precision: Perform replicate injections of known concentrations to determine intra-day and inter-day variability (RSD < 2%).[16]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[16]

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C) to ensure the method remains reliable.

Mandatory Visualizations

G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_photolysis Photodegradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H₂O₂ Photolysis Photolysis This compound->Photolysis UV/Vis Light HP1 Ring-Opened Product Hydrolysis->HP1 HP2 Demethylated Product Hydrolysis->HP2 OP1 N-Oxide Oxidation->OP1 OP2 Hydroxylated Product Oxidation->OP2 PP1 Dimer Photolysis->PP1

Caption: Potential degradation pathways of this compound under forced stress conditions.

G start Start: this compound Sample stress Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->stress develop Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->develop validate Validate Method (ICH Guidelines) Specificity, Linearity, Accuracy develop->validate analyze Analyze Stressed Samples validate->analyze identify Identify & Characterize Degradants (LC-MS, NMR) analyze->identify report Report Findings: Shelf-life, Storage, Pathways identify->report

Caption: General workflow for a comprehensive stability study of a drug substance.

G start Unexpected Peaks in Chromatogram? check_blank Run Blank & Placebo Are peaks present? start->check_blank yes_blank Source is Solvent, System, or Excipients check_blank->yes_blank Yes no_blank Peaks are Drug-Related check_blank->no_blank No check_purity Check Purity of Reference Standard no_blank->check_purity impure_std Peaks are Impurities from Synthesis check_purity->impure_std Impure pure_std Peaks are Degradants check_purity->pure_std Pure characterize Characterize Peaks using LC-MS / NMR pure_std->characterize reassess Re-evaluate Storage & Handling Conditions characterize->reassess

Caption: Troubleshooting decision tree for identifying unknown peaks in HPLC analysis.

References

Troubleshooting low efficacy of Graveoline in in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Graveoline. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of this compound. The following troubleshooting guides and FAQs directly address common issues to help optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may face when this compound exhibits low efficacy in animal models.

Q1: We are observing low or no efficacy of this compound in our in vivo model. What are the primary factors to investigate?

A: Low in vivo efficacy of this compound is a known challenge that can stem from several factors. Recent studies indicate that while this compound can bind to targets like KRAS, its affinity is modest (approximately 330 μM), and its precise cellular mechanism of action remains incompletely understood.[1][2] A systematic troubleshooting approach should focus on four key areas:

  • Compound Formulation and Bioavailability: this compound has poor solubility in aqueous solutions.[3][] An inadequate formulation will lead to poor absorption and low bioavailability, preventing the compound from reaching its target tissue in sufficient concentrations.

  • Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile is not well-characterized.[1] this compound is metabolized by a broad range of cytochrome P450 enzymes, which could lead to rapid clearance in in vivo models.[]

  • Mechanism of Action Mismatch: The primary mechanism observed in vitro may not be the most relevant or potent in vivo. For example, its effect on KRAS membrane association is demonstrable in vitro, but its impact on the downstream MAPK pathway in cells is not significant.[1][2] Alternative mechanisms, such as the induction of autophagy and apoptosis via ROS generation, have been identified in specific cell lines and may be more relevant.[5][6]

  • Dosing Regimen: The dose and frequency of administration may be insufficient to overcome its modest potency and potential rapid clearance. The doses effective in in vitro studies (e.g., 100 μM for a 40% reduction in H358 cell proliferation) may not translate directly to an effective in vivo dose.[1][2]

Q2: How can we improve the formulation of this compound for in vivo administration to address its poor solubility?

A: Addressing this compound's poor aqueous solubility is critical for in vivo success. The compound is soluble in DMSO, chloroform, and hot alcohol.[3][] A standard single-agent formulation is insufficient for systemic delivery.

A recommended multi-component vehicle for preclinical in vivo studies is a mixture of: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[3] When preparing this formulation, solvents should be added sequentially, ensuring the compound is fully dissolved at each step. Sonication and gentle heating may be required.[3] Always prepare a fresh formulation before each administration and visually inspect for any precipitation. A pilot study to confirm the maximum tolerated dose (MTD) of this vehicle in your specific animal model is also recommended.

Q3: What is the current understanding of this compound's mechanism of action, and how should this inform our experimental design?

A: this compound's mechanism of action appears to be multi-faceted and context-dependent, which can complicate experimental design.

  • KRAS Interaction: this compound has been identified as a compound that can bind to the hypervariable region (HVR) of the KRAS protein, disrupting its association with the cell membrane in vitro.[1][2][7] However, this binding is of low affinity, and studies have failed to show significant downstream inhibition of the MAPK signaling pathway.[1][2] Therefore, relying solely on MAPK pathway biomarkers (like p-ERK) as a measure of in vivo efficacy may be misleading.

  • Autophagy and Apoptosis Induction: In A375 skin melanoma cells, this compound induces both apoptosis and Beclin-1-associated autophagy.[3][5] These two cell death pathways were found to be independent events.[5] This activity is linked to the generation of reactive oxygen species (ROS).[5][6]

  • Other Activities: this compound has also demonstrated anti-angiogenesis properties and general cytotoxicity against certain cell lines, which could contribute to its anti-tumor effects.[1][8]

Recommendation: When designing in vivo studies, consider a multi-pronged approach to pharmacodynamic readouts. In addition to tumor volume measurements, consider analyzing excised tumors for markers of autophagy (LC3-II), apoptosis (cleaved caspase-3), and ROS production.

Q4: We suspect rapid metabolism and clearance of this compound might be limiting its efficacy. What is known about its metabolic stability?

A: While a full pharmacokinetic profile of this compound is not yet established, its metabolism is known to be a significant factor.[1] this compound is metabolized in liver cells by a wide array of cytochrome P450 enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5 .[] This broad metabolic profile suggests that the compound is susceptible to rapid hepatic clearance, which would result in a short half-life and low systemic exposure in vivo.

To investigate this, you could:

  • Conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, T1/2, and overall exposure (AUC).

  • Consider a dosing regimen with more frequent administrations (e.g., twice daily) to maintain plasma concentrations above a therapeutic threshold.

  • Analyze plasma or tissue samples for the presence of known metabolites.

Q5: The potent cytotoxic effects we observed in vitro are not translating to our animal model. What could be the reason for this discrepancy?

A: This is a common challenge in drug development, particularly with natural compounds. The discrepancy between in vitro potency and in vivo efficacy is often due to poor bioavailability and unfavorable pharmacokinetics.[9]

  • Absorption and Bioavailability: An orally administered compound must survive the gastrointestinal tract, be absorbed into the bloodstream, and pass through the liver (first-pass metabolism) before reaching systemic circulation.[9] Given this compound's poor solubility and extensive metabolism, its oral bioavailability is predicted to be very low.[] Even with parenteral administration (e.g., intraperitoneal or intravenous), poor formulation can lead to precipitation at the injection site, limiting absorption.

  • Tissue Distribution: The compound may not be effectively distributed to the target tissue (e.g., the tumor). A comprehensive pharmacokinetic analysis is necessary to confirm that therapeutically relevant concentrations are being achieved at the site of action.[1]

  • Protein Binding: High plasma protein binding can limit the amount of free, active compound available to exert its effect. This aspect of this compound's pharmacology has not been extensively studied.[10]

Section 2: Data Summary Tables

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue / InformationSource(s)
Molecular Formula C₁₇H₁₃NO₃[11]
Melting Point 204-205.5 °C[][11]
Solubility Soluble in DMSO, chloroform, hot alcohol. Poorly soluble in water.[3][][12]
Recommended In Vivo Vehicle 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[3]
Metabolizing Enzymes CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5[]
Known ADMET Profile A comprehensive ADMET profile is not fully established; membrane permeability requires validation.[1][13]

Table 2: Summary of Published In Vitro Efficacy Data

Assay / Cell LineEndpointResultSource(s)
KRAS Binding Binding Affinity (Kd)~330 μM[1][2]
H358 NSCLC Cells Cell Proliferation (72h)40% reduction at 100 μM[1][2]
A375 Melanoma Cells Cytotoxicity (MTT Assay)IC₅₀ = 22.23 ± 0.79 μg/mL[3]
HUVEC Cells Cytotoxicity / Anti-angiogenesisDemonstrated cytotoxic and anti-angiogenesis properties.[1][8]

Section 3: Key Experimental Protocols

Protocol 1: Recommended Formulation for In Vivo Administration of this compound

This protocol is based on a formulation designed to solubilize hydrophobic compounds for systemic delivery in animal models.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG300, sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO (10% of the final volume). Vortex or sonicate gently until the this compound is completely dissolved. A clear solution should be obtained.

  • Add the required volume of PEG300 (40% of the final volume). Vortex thoroughly until the solution is homogenous.

  • Add the required volume of Tween 80 (5% of the final volume). Vortex again to ensure complete mixing.

  • Slowly add the final volume of sterile saline (45% of the final volume) to the mixture. It is crucial to add the saline last and slowly while vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, gentle warming (to 37°C) and sonication may be applied.

  • Prepare this formulation fresh immediately before each administration. Do not store the final formulation.

Safety Note: Always conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) for both the vehicle and the this compound formulation in your specific animal model and strain before initiating efficacy studies.

Section 4: Visual Guides and Diagrams

Diagram 1: Troubleshooting Workflow for Low In Vivo Efficacy

TroubleshootingWorkflow start_node Start: Low / No In Vivo Efficacy q1 Is formulation optimized for solubility? start_node->q1 q_node q_node p_node p_node end_node Optimized Experiment p1 Action: Reformulate. Use vehicle like DMSO/PEG300/Tween80/Saline. q1->p1 No q2 Is the dose sufficient? q1->q2 Yes p1->q2 p2 Action: Conduct pilot dose-escalation (MTD) study. Increase dose if tolerated. q2->p2 No q3 Is exposure (PK) adequate? q2->q3 Yes p2->q3 p3 Action: Conduct pilot PK study. Assess Cmax, AUC, T1/2. Consider more frequent dosing. q3->p3 No / Unknown q4 Are pharmacodynamic (PD) markers appropriate? q3->q4 Yes p3->q4 q4->end_node Yes p4 Action: Re-evaluate MoA. Measure alternative markers (e.g., LC3-II, Cleaved Caspase-3, ROS). q4->p4 No / Mismatched p4->end_node

Caption: A step-by-step decision tree for troubleshooting low in vivo efficacy.

Diagram 2: Postulated Signaling Pathways of this compound

SignalingPathways cluster_kras KRAS Interaction Pathway cluster_ros ROS-Mediated Pathways (in A375 cells) This compound This compound kras KRAS Protein This compound->kras Binds (Weak Affinity) ros ROS Generation This compound->ros membrane Plasma Membrane Association kras->membrane Disrupted in vitro mapk MAPK Pathway (p-ERK) membrane->mapk No Significant Alteration apoptosis Apoptosis ros->apoptosis Independent of Autophagy beclin Beclin-1 ros->beclin autophagy Autophagy celldeath Tumor Cell Death autophagy->celldeath apoptosis->celldeath beclin->autophagy

Caption: Overview of this compound's potential mechanisms of action.

References

Optimizing Graveoline dosage and administration routes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Graveoline. The information is based on pre-clinical research and is intended to guide experimental design and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a bioactive quinolone alkaloid isolated from plants of the Rutaceae family.[1][2] Pre-clinical studies have demonstrated its potential as an anti-cancer agent through the induction of both apoptosis and autophagy in cancer cells.[3][4] Notably, this compound can induce autophagic cell death independently of apoptosis, which may be beneficial in apoptosis-resistant cancers.[3] It has also been shown to modulate the function of the KRAS protein by interacting with its hypervariable region (HVR) and G domain, potentially disrupting its membrane association and subsequent signaling pathways like the MAPK pathway.[1][2][5]

Q2: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and experimental endpoint. Based on published studies, a starting point for in vitro experiments could be in the micromolar (µM) range. For instance, cytotoxicity has been observed in the range of 10-100 µM in various cancer cell lines.[1][6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve this compound for in vitro and in vivo use?

For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO).[7] For in vivo studies, the formulation will depend on the chosen administration route. A common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[7] It is essential to establish the solubility and stability of this compound in your chosen vehicle and to include a vehicle-only control group in your experiments.

Q4: Which administration routes have been used for this compound in animal studies?

The available literature primarily focuses on in vitro studies. While in vivo experiments are mentioned, detailed protocols for administration routes are not extensively described. Common parenteral routes such as intravenous, intraperitoneal, or oral gavage could be considered for animal studies, depending on the experimental goals and the pharmacokinetic properties of this compound.[8][9][10] The selection of the administration route should be guided by factors such as desired systemic or local exposure, bioavailability, and potential for first-pass metabolism.[8][9][10]

Troubleshooting Guides

Problem: Low cytotoxicity or lack of effect in my in vitro experiments.

  • Solution 1: Verify this compound concentration and purity. Ensure the compound was accurately weighed and dissolved. Confirm the purity of your this compound stock.

  • Solution 2: Optimize incubation time. The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.

  • Solution 3: Assess cell line sensitivity. Different cell lines can exhibit varying sensitivities to this compound. Consider testing a panel of cell lines to identify a responsive model.

  • Solution 4: Check for solubility issues. Visually inspect your culture medium for any precipitation of the compound, which could indicate poor solubility at the tested concentration.

Problem: Inconsistent results between experiments.

  • Solution 1: Standardize cell culture conditions. Ensure consistency in cell passage number, confluency, and media composition.

  • Solution 2: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Solution 3: Control for vehicle effects. Always include a vehicle-only control group to account for any effects of the solvent.

Data Presentation

Table 1: Summary of In Vitro Concentrations of this compound in Cancer Cell Lines

Cell LineAssayEffective Concentration (µM)Observed EffectReference
A375 (Skin Melanoma)MTT AssayIC50 ≈ 22.23 µg/mLInduction of apoptosis and autophagy[3][7]
H358 (NSCLC)Cell Proliferation Assay10040% reduction in cell proliferation[1][2]
HUVECCytotoxicity AssayNot specifiedCytotoxic and anti-angiogenic properties[1][2]

Table 2: Potential Routes of Administration for In Vivo Studies

RouteAdvantagesDisadvantagesConsiderations
Intravenous (IV) Rapid onset, 100% bioavailability, bypasses first-pass metabolism.[9]Requires technical skill, risk of infection.[9]Formulation must be sterile and free of particulates.
Intraperitoneal (IP) Larger volumes can be administered, relatively easy to perform.Potential for local irritation, variable absorption.Ensure proper injection technique to avoid organ damage.
Oral (PO) Convenient, non-invasive.[9]Variable bioavailability due to first-pass metabolism and GI tract degradation.[9]Formulation should be palatable and stable in the GI environment.
Subcutaneous (SC) Slower, more sustained absorption.Limited volume of administration, potential for local irritation.Rotate injection sites for repeated dosing.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials: this compound, DMSO, 96-well plates, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium and add the this compound-containing medium to the respective wells. Include vehicle-only and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Western Blot Analysis for Protein Expression

This protocol provides a general framework for assessing changes in protein expression following this compound treatment.

  • Materials: this compound, cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Graveoline_Signaling_Pathway cluster_membrane Cell Membrane KRAS KRAS Disruption Disruption of Membrane Association KRAS->Disruption Leads to Membrane This compound This compound HVR Hypervariable Region (HVR) This compound->HVR Binds to G_domain G Domain This compound->G_domain Binds to ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces HVR->KRAS G_domain->KRAS MAPK_Pathway MAPK Pathway (Potential Inhibition) Disruption->MAPK_Pathway May inhibit Proliferation Cell Proliferation (Reduced) MAPK_Pathway->Proliferation Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy (Beclin-1 associated) ROS->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Proposed signaling pathways of this compound leading to cancer cell death.

Experimental_Workflow_this compound cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Proposed) Cell_Culture 1. Cell Culture (e.g., A375, H358) Graveoline_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Graveoline_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Graveoline_Treatment->Viability_Assay Mechanism_Study 4. Mechanism of Action Study Graveoline_Treatment->Mechanism_Study Western_Blot Western Blot (Apoptosis/Autophagy markers) Mechanism_Study->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism_Study->Flow_Cytometry Animal_Model 5. Animal Model Selection (e.g., Xenograft) Dosage_Admin 6. Dosage & Administration Route Optimization Animal_Model->Dosage_Admin Treatment 7. Treatment Period Dosage_Admin->Treatment Efficacy_Toxicity 8. Efficacy & Toxicity Assessment Treatment->Efficacy_Toxicity Tumor_Measurement Tumor Volume Measurement Efficacy_Toxicity->Tumor_Measurement Histology Histopathology Efficacy_Toxicity->Histology

Caption: General experimental workflow for investigating the effects of this compound.

References

Technical Support Center: Addressing the Low Binding Affinity of Graveoline to KRAS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the interaction between graveoline and KRAS. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges associated with the low binding affinity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported binding affinity of this compound to KRAS?

A1: this compound exhibits a low binding affinity to KRAS, with a dissociation constant (KD) reported to be in the millimolar range, approximately 330 μM[1][2]. This weak interaction presents challenges for its development as a potent KRAS inhibitor.

Q2: Why is it challenging to work with low-affinity compounds like this compound?

A2: Low-affinity interactions are characterized by rapid association and dissociation rates, making them difficult to detect and accurately quantify using biophysical methods. This can lead to issues such as low signal-to-noise ratios in assays, the need for high compound concentrations which can cause solubility and aggregation problems, and a higher probability of non-specific binding[3][4].

Q3: What are the primary downstream signaling pathways activated by KRAS?

A3: KRAS, when in its active GTP-bound state, primarily activates two key downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation:

  • The RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell growth and division.

  • The PI3K-AKT-mTOR Pathway: This pathway is essential for cell survival, metabolism, and proliferation.

Understanding these pathways is crucial for assessing the functional consequences of KRAS inhibition.

Troubleshooting Guides

Troubleshooting Low Signal in Binding Assays
Problem Potential Cause Suggested Solution
Weak or no signal in Surface Plasmon Resonance (SPR) Low ligand immobilization density.Optimize immobilization conditions to achieve a higher surface density. However, avoid overly dense surfaces which can lead to steric hindrance[3].
Low analyte concentration.Increase the analyte (this compound) concentration. For weak interactions, concentrations well above the KD may be necessary to achieve a detectable signal[3].
Inactive protein.Ensure the KRAS protein is correctly folded and active. Perform quality control checks before immobilization[5].
Low heat signal in Isothermal Titration Calorimetry (ITC) Low "c" value (c = n * [Macromolecule] / KD).For weak interactions, a higher macromolecule (KRAS) concentration is needed to achieve a suitable "c" value (ideally >10) for reliable fitting[6][7].
Buffer mismatch between syringe and cell.Ensure identical buffer compositions for the protein and ligand solutions to minimize large heats of dilution that can mask the binding signal[8].
Weak or no signal in Nuclear Magnetic Resonance (NMR) Insufficient saturation transfer in STD-NMR.Increase the saturation time and/or the ligand-to-protein ratio to enhance the saturation transfer effect for weak binders[9].
Low protein concentration.For protein-observed NMR experiments, a sufficiently high and stable protein concentration is necessary to obtain a good signal-to-noise ratio.
Troubleshooting Non-Specific Binding
Problem Potential Cause Suggested Solution
High non-specific binding in SPR Hydrophobic interactions with the sensor chip surface.Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. Use a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding signals[5].
Irreproducible results in ITC Compound aggregation at high concentrations.Visually inspect solutions and consider performing solubility tests. The presence of a small percentage of DMSO in the buffer can sometimes help, but it must be precisely matched in both the cell and syringe solutions[8].
Ambiguous signals in NMR Compound interacts with buffer components.Run control NMR experiments with the compound in buffer alone to identify any potential interactions that could interfere with the binding analysis.

Quantitative Data on KRAS Inhibitors

The following table summarizes the binding affinities of various small molecules that target KRAS, providing a comparative landscape for evaluating novel compounds like this compound.

Compound KRAS Mutant Binding Affinity (KD) Assay Method
This compoundKRAS-FMe~330 μMSPR
Compound 3KRAS-FMe~414 μMSPR
Compound 11KRAS WT (GTP-bound)~0.3 μMMST
Compound 11KRAS G12D (GTP-bound)~0.4-0.7 μMMST
Abd-2KRAS G12V (GppNHp-bound)235 μMwaterLOGSY NMR
MRTX1133KRAS G12DLow nM rangeNot specified
ARS-853KRAS G12CIC₅₀ ~1-2.5 µMCell-based assays

Note: This table is for comparative purposes. Direct comparison of KD values across different assay methods should be done with caution.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Low-Affinity Interactions

Objective: To measure the binding kinetics and affinity of this compound to immobilized KRAS.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified KRAS protein

  • This compound stock solution (in 100% DMSO)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

Procedure:

  • Chip Activation: Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization: Inject the KRAS protein diluted in immobilization buffer over the activated surface. Aim for a moderate immobilization level to minimize mass transport limitations.

  • Surface Deactivation: Inject ethanolamine to block any remaining active esters on the surface.

  • Analyte Injection: Prepare a serial dilution of this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 1%).

  • Binding Measurement: Inject the this compound solutions over the KRAS-immobilized surface, followed by a dissociation phase with running buffer.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity for very fast kinetics) to determine the KD[4].

Isothermal Titration Calorimetry (ITC) for Weak Interactions

Objective: To determine the thermodynamic parameters of this compound binding to KRAS.

Materials:

  • Isothermal titration calorimeter

  • Purified KRAS protein

  • This compound

  • Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

Procedure:

  • Sample Preparation: Dialyze the KRAS protein extensively against the final ITC buffer. Dissolve this compound in the final dialysis buffer. Ensure the pH and buffer composition of the protein and ligand solutions are identical[8].

  • Concentration Determination: Accurately measure the concentrations of both KRAS and this compound.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading: Load the KRAS solution into the sample cell and the this compound solution into the injection syringe. For weak interactions, use a relatively high concentration of KRAS (e.g., 50-100 µM) and a 10-20 fold excess of this compound in the syringe[6][7].

  • Titration: Perform a series of injections of this compound into the KRAS solution, allowing the system to reach equilibrium after each injection.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy (ΔH)[7].

Saturation Transfer Difference (STD) NMR for Weak Binders

Objective: To identify the binding epitope of this compound on KRAS.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Purified KRAS protein

  • This compound

  • Deuterated buffer (e.g., 20 mM d-Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂ in D₂O)

Procedure:

  • Sample Preparation: Prepare a sample containing KRAS (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM) in the deuterated buffer.

  • Acquisition of Reference Spectrum: Acquire a 1D ¹H NMR spectrum of the mixture.

  • STD-NMR Experiment:

    • On-resonance saturation: Selectively saturate a region of the protein spectrum where there are no ligand signals (e.g., -1 to 0 ppm).

    • Off-resonance saturation: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30-40 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand protons that are in close proximity to the protein in the bound state[9][10].

  • Epitope Mapping: Analyze the relative intensities of the signals in the STD spectrum to determine which parts of the this compound molecule are most involved in the interaction with KRAS.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

KRAS_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1/2 (GEF) RTK->SOS recruits KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS signaling pathway.

Workflow for Improving this compound Binding Affinity

Affinity_Improvement_Workflow Start Start: Low-affinity this compound-KRAS Interaction (Kd ~330 µM) SBDD Structure-Based Drug Design (SBDD) Start->SBDD FBDD Fragment-Based Drug Discovery (FBDD) Start->FBDD Synthesis Chemical Synthesis of This compound Analogs SBDD->Synthesis FBDD->Synthesis Screening Biophysical Screening (SPR, ITC, NMR) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->SBDD Iterative Design Optimization Lead Optimization SAR->Optimization

Caption: Workflow for affinity maturation.

Logic for Troubleshooting Low-Affinity Binding Experiments

Troubleshooting_Logic rect_node rect_node Start Experiment Yields Low/No Signal CheckProtein Is Protein Quality and Activity Confirmed? Start->CheckProtein CheckCompound Is Compound Soluble and Stable? CheckProtein->CheckCompound Yes Reassess Re-evaluate Interaction or Experimental Method CheckProtein->Reassess No OptimizeAssay Are Assay Conditions Optimized for Weak Binding? CheckCompound->OptimizeAssay Yes CheckCompound->Reassess No IncreaseConc Increase Protein/Ligand Concentration OptimizeAssay->IncreaseConc No ModifyBuffer Modify Buffer (e.g., add surfactant) OptimizeAssay->ModifyBuffer Partially IncreaseConc->Reassess ModifyBuffer->Reassess

Caption: Troubleshooting decision tree.

References

Minimizing off-target effects of Graveoline in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Graveoline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound has been identified as a modulator of the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein. It has been shown to interact with the hypervariable region (HVR) of KRAS, perturbing its association with the cell membrane.[1][2] This interaction is considered its primary on-target effect, with a modest binding affinity (KD) of approximately 330 μM.[1][2]

Q2: What are the most common off-target effects observed with this compound treatment?

A2: this compound has been reported to induce several off-target effects, which can confound experimental results. These include:

  • Induction of Apoptosis and Autophagy: In A375 human melanoma cells, this compound has been shown to trigger both apoptotic and autophagic cell death, which may be independent of its effects on KRAS.[3] This is thought to be mediated by the generation of reactive oxygen species (ROS).[3]

  • General Cytotoxicity: this compound has demonstrated cytotoxic effects against various cell lines, including Human Umbilical Vein Endothelial Cells (HUVEC) and non-small-cell lung cancer (NSCLC) H358 cells.[1][2][4]

  • Anti-Angiogenic Activity: The compound has been observed to have anti-angiogenic properties, which are likely linked to its cytotoxic effects on endothelial cells like HUVECs.[1][2]

Q3: At what concentrations are off-target effects typically observed?

A3: Off-target effects of this compound are often observed in the micromolar range. For instance, a 40% reduction in cell proliferation was seen in H358 cells at a concentration of 100 μM.[1][4] Due to solubility limits, a precise IC50 value for its effect on KRAS membrane association could not be determined in some studies.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that maximizes the on-target effect while minimizing off-target cytotoxicity.

Q4: How can I distinguish between on-target KRAS-mediated effects and off-target effects?

A4: This requires a multi-pronged approach:

  • Use of Control Cell Lines: Compare the effects of this compound on cell lines with varying KRAS dependency.

  • Rescue Experiments: If possible, overexpress a downstream effector of KRAS to see if it rescues the observed phenotype.

  • Orthogonal Approaches: Use techniques like siRNA or CRISPR to knockdown KRAS and see if the phenotype mimics this compound treatment.

  • Signaling Pathway Analysis: Analyze signaling pathways known to be downstream of KRAS (e.g., MAPK/ERK pathway) and compare the effects to known off-target pathways (e.g., apoptosis, autophagy markers).

Troubleshooting Guides

Issue 1: High levels of cell death unrelated to KRAS inhibition.
  • Possible Cause: The concentration of this compound is too high, leading to general cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your specific cell line using an MTT or similar cell viability assay.

    • Titrate Down the Concentration: Use this compound at concentrations well below the cytotoxic IC50. Aim for the lowest concentration that still elicits the desired on-target effect.

    • Reduce Treatment Duration: Shorten the incubation time with this compound to minimize cumulative toxic effects.

Issue 2: Inconsistent results in MAPK/ERK pathway activation.
  • Possible Cause: The effect of this compound on the MAPK/ERK pathway may be cell-type specific or weak, making it difficult to detect consistently. Studies in H358 cells showed no significant alterations in the MAPK pathway.[2]

  • Troubleshooting Steps:

    • Optimize Western Blotting: Ensure your western blot protocol is optimized for detecting subtle changes in protein phosphorylation. Use freshly prepared lysates and appropriate phosphatase inhibitors.

    • Use a More Sensitive Assay: Consider using a more quantitative assay, such as an ELISA-based assay or flow cytometry for phosphorylated ERK (p-ERK).

    • Positive and Negative Controls: Include strong positive (e.g., EGF stimulation) and negative controls to validate your assay's dynamic range.

    • Time-Course Experiment: The effect on signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in p-ERK levels.

Issue 3: Observation of autophagy markers, complicating data interpretation.
  • Possible Cause: this compound is known to induce Beclin-1-associated autophagy in certain cell lines like A375.[3]

  • Troubleshooting Steps:

    • Monitor Autophagy Markers: Routinely probe for key autophagy markers like LC3-I/II and p62 in your experiments via western blot. An increase in the LC3-II/LC3-I ratio is an indicator of autophagy induction.

    • Use Autophagy Inhibitors: To confirm if the observed phenotype is dependent on autophagy, use known autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 in co-treatment with this compound.

    • Consider the Cellular Context: Be aware that the induction of autophagy can be a survival or a death mechanism depending on the cellular context.

Quantitative Data Summary

ParameterCell LineValueAssayReference
On-Target Affinity
Dissociation Constant (KD) vs. KRAS-~ 330 µMSurface Plasmon Resonance (SPR)[1][2]
Off-Target Effects
Cell ProliferationH358 (NSCLC)40% reduction at 100 µMCell Titer-Glo[1][4]
CytotoxicityA375 (Melanoma)IC50 not specified, but cytotoxicity observedMTT Assay[5]
CytotoxicityHUVECCytotoxicity observedNot specified[1][2]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for MAPK Signaling (p-ERK)
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Autophagy Detection (LC3-I/II Western Blot)
  • Follow the western blot protocol as described above.

  • Use a primary antibody specific for LC3B.

  • Both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated form, ~14 kDa) will be detected.

  • Quantify the band intensities and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.

Reactive Oxygen Species (ROS) Production Assay
  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFDA (2',7'–dichlorofluorescin diacetate) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Anti-Angiogenesis (HUVEC Tube Formation) Assay
  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

  • Harvest HUVEC cells and resuspend them in a medium containing this compound at various concentrations.

  • Seed the HUVEC suspension onto the Matrigel-coated plate.

  • Incubate for 4-6 hours at 37°C.

  • Visualize the formation of tube-like structures using a microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length or the number of branch points.

Visualizations

Graveoline_On_Target_Pathway This compound This compound KRAS KRAS This compound->KRAS Inhibits (KD ≈ 330 µM) Plasma_Membrane Plasma_Membrane KRAS->Plasma_Membrane Association RAF RAF Plasma_Membrane->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: On-target pathway of this compound inhibiting KRAS membrane association.

Graveoline_Off_Target_Apoptosis This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Off-target induction of apoptosis by this compound via ROS production.

Graveoline_Off_Target_Autophagy This compound This compound Beclin1 Beclin-1 This compound->Beclin1 Activates Autophagosome_Formation Autophagosome_Formation Beclin1->Autophagosome_Formation LC3II LC3-II Autophagosome_Formation->LC3II Recruits Autophagic_Cell_Death Autophagic_Cell_Death Autophagosome_Formation->Autophagic_Cell_Death LC3I LC3-I LC3I->LC3II Lipidation

Caption: Off-target induction of autophagy by this compound.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 On-Target vs. Off-Target Assessment cluster_2 Validation Dose_Response 1. Dose-Response Curve (MTT Assay) Determine_IC50 2. Determine Cytotoxic IC50 Dose_Response->Determine_IC50 Select_Concentration 3. Select Sub-Toxic Concentration Determine_IC50->Select_Concentration On_Target_Assay 4a. On-Target Assay (e.g., MAPK Western Blot) Select_Concentration->On_Target_Assay Off_Target_Assay 4b. Off-Target Assays (Apoptosis, Autophagy, ROS) Select_Concentration->Off_Target_Assay Data_Analysis 5. Analyze & Compare Data On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Conclusion 6. Conclude Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow to minimize and assess this compound's off-target effects.

References

Pharmacokinetic and pharmacodynamic modeling of Graveoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Graveoline. The information is based on published studies and aims to address specific issues that may be encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

A compilation of frequently asked questions regarding the experimental use of this compound.

QuestionAnswer
What is the primary mechanism of action of this compound? This compound's mechanism of action appears to be multifactorial and cell-type dependent. In skin melanoma cells (A375), it induces both apoptosis and autophagy through a novel pathway where these two processes occur independently of each other[1]. It has also been shown to interact with the KRAS protein, potentially disrupting its membrane association, although its binding affinity is modest[2][3]. Additionally, it exhibits phytotoxic properties by inhibiting plant cell division[4][5].
What are the known cellular effects of this compound? This compound has been observed to induce Beclin-1-associated autophagy in A375 cells[1]. It can also trigger the production of reactive oxygen species (ROS), which in turn leads to both apoptotic and autophagic cell death[6]. In non-small-cell lung cancer (NSCLC) H358 cells, it caused a 40% reduction in cell proliferation[2]. Furthermore, it has demonstrated anti-angiogenesis properties and cytotoxicity against HUVEC cells[2].
Is there any information on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? Currently, there is a significant lack of comprehensive pharmacokinetic and pharmacodynamic modeling data for this compound[2][3]. While it is known to be metabolized in the liver, with up to 12 metabolites identified, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) properties have not been well-characterized[6]. The low affinity for its target KRAS and its unclear membrane permeability highlight the need for more in-depth pharmacokinetic analysis[2][3].
What are the potential therapeutic applications of this compound? Based on its observed biological activities, this compound is being investigated for its potential as an anti-cancer agent, particularly for skin melanoma[1][6]. Its ability to induce both apoptosis and autophagy makes it a desirable candidate for cancer therapy, as it may overcome resistance to apoptosis-inducing drugs[1]. It has also shown anti-parasitic activity against Strongyloides venezuelensis[7] and anti-angiogenesis properties[8].
Are there any known toxicity concerns with this compound? This compound is a constituent of Ruta graveolens, a plant known to have toxic effects at high doses[9][10]. Studies on Ruta graveolens extracts have shown potential for hepatotoxicity and hematological alterations in mice[9]. However, specific toxicity studies on isolated this compound are limited. In vitro, it has shown minimal toxicity to Vero cells at concentrations effective against parasites[7].

Troubleshooting Guides for In Vitro Experiments

This section provides guidance on common issues that may arise during in vitro studies with this compound.

IssuePossible CauseRecommended Solution
Inconsistent results in cell viability assays (e.g., MTT, Cell Titer-Glo) - Compound precipitation: this compound may have limited solubility in aqueous media. - Cell line variability: Different cell lines may have varying sensitivity to this compound. - Assay interference: The compound may interfere with the assay reagents.- Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure solvent controls are included). - Confirm the reported sensitivity of your cell line from the literature or perform a dose-response curve to determine the optimal concentration range. - Run a cell-free assay with this compound to check for any direct interaction with the assay components.
Difficulty in detecting apoptosis or autophagy - Incorrect time points: The induction of apoptosis and autophagy is time-dependent. - Insufficient concentration: The concentration of this compound may not be high enough to induce a detectable response. - Insensitive detection method: The chosen assay may not be sensitive enough to detect the changes.- Perform a time-course experiment to identify the optimal incubation time for observing apoptosis and autophagy. - Refer to published studies for effective concentrations. For example, 100 µM was used to inhibit the growth of some plant seedlings[4][5]. In A375 cells, the effective concentrations for inducing apoptosis and autophagy should be determined via dose-response studies. - Use multiple assays to confirm the results (e.g., Western blot for cleavage of caspase-3 and PARP for apoptosis, and LC3-II conversion for autophagy).
Low binding affinity observed in protein interaction studies (e.g., with KRAS) - Weak interaction: this compound has been reported to have a weak binding affinity for KRAS (ca. 330 μM)[2]. - Incorrect protein conformation: The target protein may not be in its native conformation. - Assay conditions: The buffer conditions (pH, salt concentration) may not be optimal for the interaction.- Be aware that the interaction is inherently weak and may require sensitive techniques to detect. - Ensure the protein is properly folded and functional. - Optimize the assay conditions to stabilize the protein and facilitate binding.
Contradictory effects on signaling pathways (e.g., MAPK pathway) - Cell-type specific effects: The effect of this compound on signaling pathways can vary between different cell lines. For instance, no significant alterations in the MAPK signaling pathway were observed in HeLa and H358 cells[2]. - Off-target effects: this compound may have other cellular targets that influence signaling pathways.- Carefully select the cell line for your study and be cautious when extrapolating results to other systems. - Consider performing broader profiling studies to identify other potential targets of this compound.

Experimental Protocols and Workflows

General Experimental Workflow for Investigating this compound's In Vitro Effects

Caption: General workflow for in vitro evaluation of this compound.

Signaling Pathways of this compound

The following diagrams illustrate the known signaling pathways affected by this compound.

This compound-Induced Apoptosis and Autophagy in Melanoma Cells

G_pathway cluster_note Note This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Beclin-1 Associated Autophagy ROS->Autophagy CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath Note Apoptosis and autophagy are independent events

Caption: this compound induces ROS-dependent apoptosis and autophagy.

Hypothesized Interaction of this compound with KRAS

KRAS_pathway This compound This compound KRAS KRAS Protein This compound->KRAS Weak Interaction Membrane Cell Membrane This compound->Membrane Potential Disruption KRAS->Membrane Association MAPK_Pathway MAPK Signaling Pathway Membrane->MAPK_Pathway Activation Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Caption: Potential mechanism of this compound's interaction with KRAS.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Graveoline and Graveolinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of the quinoline alkaloids, Graveoline and Graveolinine, supported by experimental data and detailed methodologies.

This compound and graveolinine are two quinoline alkaloids that have garnered interest in the scientific community for their potential therapeutic properties. While both share a common structural backbone, subtle differences in their chemical makeup lead to distinct biological activities. This guide provides a comparative analysis of their bioactivities, focusing on cytotoxicity, anti-angiogenic effects, and their impact on key cellular signaling pathways.

Quantitative Bioactivity Data

To facilitate a direct comparison, the available quantitative data on the bioactivities of this compound and graveolinine are summarized below. It is important to note that the available data for graveolinine is significantly more limited than for this compound, highlighting an area for future research.

BioactivityCompoundCell Line / TargetResultReference
Cytotoxicity This compoundH358 (NSCLC)40% proliferation reduction at 100 µM[1]
This compound DerivativesHUVECGenerally more cytotoxic than graveolinine derivatives[2]
Graveolinine DerivativesHUVECGenerally less cytotoxic than this compound derivatives[2]
Anti-Angiogenesis This compound-More potent than graveolinine
Graveolinine-Weaker activity than this compound[3]
Receptor/Enzyme Inhibition This compoundKRAS-FMeK D = 330 µM[4]
GraveolinineCOX-279% inhibition at 150 µM[3]
GraveolinineSerotonin 5-HT2B ReceptorInteraction observed, quantitative data not available[3]

NSCLC: Non-Small Cell Lung Cancer; HUVEC: Human Umbilical Vein Endothelial Cells; COX-2: Cyclooxygenase-2; KRAS: Kirsten Rat Sarcoma Viral Oncogene Homolog; K D : Dissociation Constant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity data.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or graveolinine in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6]

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting is used to detect specific proteins in a sample. In this context, it is used to quantify changes in the expression of proteins involved in apoptosis and autophagy.

  • Cell Lysis: Treat cells with this compound or graveolinine for the desired time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Beclin-1, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[7][8][9]

Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis

The CAM assay is an in vivo model used to study angiogenesis (the formation of new blood vessels).

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane.

  • Sample Application: Prepare sterile, non-toxic carriers (e.g., gelatin sponges or filter paper discs) and impregnate them with the test compounds (this compound or graveolinine) at different concentrations. Place the carriers on the CAM. A vehicle control should also be included.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Observation and Quantification: After incubation, observe the CAM for changes in blood vessel formation around the carrier. The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points or by measuring the area of avascularization. Images of the CAM can be captured for analysis.[2][3][10][11][12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its bioactivity analysis.

Graveoline_Apoptosis_Autophagy_Pathway cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway Graveoline_A This compound ROS_A ROS Generation Graveoline_A->ROS_A Graveoline_Au This compound Caspases Caspase Activation ROS_A->Caspases Apoptosis Apoptosis Caspases->Apoptosis Beclin1 Beclin-1 Upregulation Graveoline_Au->Beclin1 Autophagy Autophagy Beclin1->Autophagy

This compound's dual induction of apoptosis and autophagy.

Graveoline_KRAS_Signaling cluster_observation Observed Effect in H358 Cells This compound This compound KRAS KRAS-FMe This compound->KRAS Binds (KD = 330 µM) No_Change No noticeable alteration in MAPK pathway This compound->No_Change Membrane Plasma Membrane KRAS->Membrane Association MAPK_Pathway MAPK Pathway Membrane->MAPK_Pathway Activation Proliferation Cell Proliferation MAPK_Pathway->Proliferation

This compound's interaction with the KRAS signaling pathway.

Bioactivity_Workflow cluster_assays Bioactivity Assays cluster_endpoints Endpoints start Start: Cell Culture treatment Treatment with this compound / Graveolinine start->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt western Western Blot incubation->western cam CAM Assay incubation->cam cytotoxicity Cytotoxicity (IC50) mtt->cytotoxicity protein Protein Expression (Apoptosis/Autophagy) western->protein angiogenesis Anti-Angiogenesis cam->angiogenesis

References

Synthetic vs. Natural Graveoline: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic and natural Graveoline, a quinoline alkaloid with demonstrated anti-tumor, anti-angiogenesis, antifungal, and antiparasitic properties. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available data and detailed experimental protocols. While direct head-to-head comparative studies on the performance of synthetic versus natural this compound are not extensively available in the current body of scientific literature, this guide consolidates existing data to facilitate informed decisions in research and development.

Executive Summary

This compound, a bioactive compound naturally found in plants of the Rutaceae family, such as Ruta graveolens, has garnered significant interest for its therapeutic potential.[1][2][3] The compound can be obtained through extraction from these natural sources or via chemical synthesis.[4][5] The choice between synthetic and natural this compound can have implications for purity, yield, scalability, and the presence of minor synergistic or antagonistic compounds. This guide explores these aspects to provide a balanced overview for the scientific community.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the key properties of this compound based on available literature. It is important to note that the biological activity data presented below is primarily from studies using this compound isolated from natural sources, as directly comparable data from studies exclusively using synthetic this compound is limited.

PropertyNatural this compoundSynthetic this compoundReferences
Source Ruta graveolens and other Rutaceae family plantsChemical synthesis from various precursors[1][5]
Purity Variable, dependent on extraction and purification methods; may contain other alkaloidsHigh purity achievable through controlled synthesis and purification[6]
Yield Generally low and dependent on plant source and extraction efficiencyPotentially high and scalable for large-scale production[4][6]
Biological Activity (IC50) Antiparasitic (against S. venezuelensis L3): LC50 of 24.4 µMData from direct comparative studies is not readily available. Synthetic derivatives have shown potent anti-angiogenesis activities.[7]
Antifungal Activity Significant inhibition of Candida albicans growth at 250 to 500 µg/mLNot explicitly detailed in comparative studies.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Treatment: Prepare various concentrations of this compound (synthetic or natural) in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[2]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by this compound, such as apoptosis and autophagy.[8]

  • Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[11]

  • Gel Electrophoresis: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.[10][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, LC3B, Beclin-1) overnight at 4°C.[3][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways affected by this compound and a proposed experimental workflow for a comparative study.

cluster_workflow Experimental Workflow for Comparative Analysis start Start graveoline_s Synthetic This compound start->graveoline_s graveoline_n Natural This compound start->graveoline_n characterization Purity & Yield Analysis (HPLC, NMR) graveoline_s->characterization graveoline_n->characterization treatment Treatment with Synthetic vs. Natural this compound characterization->treatment cell_culture Cell Culture (e.g., A375 melanoma) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Comparison viability_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

A proposed workflow for the head-to-head comparison of synthetic and natural this compound.

cluster_pathway This compound-Induced Apoptosis and Autophagy Signaling This compound This compound ros ROS Generation This compound->ros bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->bcl2 p53 p53 Activation ros->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax beclin1 Beclin-1 Upregulation p53->beclin1 caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis lc3 LC3-I to LC3-II Conversion beclin1->lc3 autophagosome Autophagosome Formation lc3->autophagosome autophagy Autophagy autophagosome->autophagy

Signaling cascade of this compound-induced apoptosis and autophagy in cancer cells.

Discussion

Synthetic this compound: Advantages and Considerations

The primary advantage of synthetic this compound lies in the potential for high purity and scalability.[4] Chemical synthesis allows for the production of large quantities of the compound with a well-defined and consistent purity profile, which is crucial for pharmaceutical development and rigorous scientific investigation.[14] Furthermore, synthetic routes offer the opportunity to create derivatives of this compound with potentially enhanced biological activity or improved pharmacokinetic properties.[7]

Natural this compound: Advantages and Considerations

This compound extracted from natural sources represents the compound in its native context. A potential, though not definitively proven, advantage could be the synergistic effects of other co-extracted compounds from the plant matrix. However, the extraction and purification of this compound from Ruta graveolens can be complex, often resulting in low yields.[6] The purity of the final product can also be variable, depending on the sophistication of the purification techniques employed.

Conclusion

The choice between synthetic and natural this compound will ultimately depend on the specific research or development goals. For initial exploratory studies and screening, natural extracts may be a viable option. However, for detailed mechanistic studies, clinical development, and large-scale applications, the controlled purity and scalability of synthetic this compound are significant advantages.

Future research should focus on direct, head-to-head comparative studies to quantify any differences in the biological activity of synthetic versus natural this compound. Such studies would be invaluable to the scientific community and would provide a clearer path for the potential therapeutic application of this promising natural product.

References

Graveoline's Antiparasitic Potential: A Cross-Species Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Examination of Graveoline's Efficacy Against Various Parasites

This guide offers a detailed comparison of the antiparasitic activity of this compound, a quinoline alkaloid, across different parasite species. The information is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in antiparasitic drug discovery. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes proposed mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiparasitic activity of this compound against various parasites.

Table 1: Nematocidal Activity of this compound against Strongyloides venezuelensis

Parasite StageExposure Time (hours)LC50 (µg/mL)LC50 (µM)
Infective Larvae (L3)2411.245.8
488.534.8
726.024.4
Adult Females2416.868.7
4816.868.7
7216.868.7

Data sourced from Garcia-Hernandez et al. (2024)[1][2]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineExposure Time (hours)IC50 (µg/mL)IC50 (µM)Selectivity Index (SI) vs. S. venezuelensis (L3, 72h)Selectivity Index (SI) vs. S. venezuelensis (Adult, 72h)
Vero (kidney epithelial cells)72157.2643.526.29.4

The Selectivity Index (SI) is calculated as the ratio of the IC50 for the mammalian cell line to the LC50 for the parasite. A higher SI indicates greater selectivity for the parasite. Data sourced from Garcia-Hernandez et al. (2024)[1][2]

Data on Protozoan Parasites:

Currently, there is a notable lack of published data on the specific in vitro activity of isolated this compound against key protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (the most virulent human malaria parasite). While studies have investigated the antiparasitic effects of crude extracts from Ruta graveolens and other quinoline derivatives against these parasites, specific IC50 or EC50 values for this compound are not available in the current literature. This data gap represents a significant area for future research to fully elucidate the cross-species antiparasitic potential of this compound.

Experimental Protocols

In Vitro Nematocidal Assay against Strongyloides venezuelensis

This protocol is based on the methodology described by Garcia-Hernandez et al. (2024).[1]

1. Parasite Preparation:

  • Infective Larvae (L3): S. venezuelensis L3 are obtained from the feces of previously infected Wistar rats using the Baermann method. The larvae are washed multiple times with distilled water, and their viability is confirmed by microscopic examination.

  • Adult Females: Seven days post-infection, adult female worms are recovered from the small intestines of euthanized rats. The intestines are opened longitudinally, minced, and placed in a sedimentation cup with phosphate-buffered saline (PBS) at 37°C for 2 hours to allow the worms to migrate out of the tissue.

2. Assay Procedure:

  • L3 Assay: Approximately 100-150 L3 larvae are added to each well of a 96-well microplate containing 100 µL of distilled water. After a 30-minute adaptation period at 28°C, this compound is added at final concentrations ranging from 1 to 50 µM.

  • Adult Female Assay: 50-70 adult female worms are placed in each well of a 96-well plate with RPMI-1640 medium. Following a 1-hour adaptation at 37°C, this compound is added at final concentrations ranging from 1 to 60 µM.

3. Incubation and Evaluation:

  • The plates are incubated under humid conditions at 28°C (for L3) or 37°C (for adults) for up to 72 hours.

  • Parasite motility is assessed at 24, 48, and 72 hours post-treatment using a light microscope. Parasites are stimulated with light, and their movement is observed for at least one minute.

  • Mortality is determined based on the complete lack of movement. The lethal concentration 50 (LC50) is calculated from the dose-response data.

4. Controls:

  • Positive Control: Ivermectin (10 µM) is used as a reference nematocidal drug.

  • Negative Control: Distilled water or culture medium with 1% DMSO (the solvent for this compound) is used to assess baseline parasite viability.

Cytotoxicity Assay

This protocol is based on the methodology described by Garcia-Hernandez et al. (2024).[2]

1. Cell Culture:

  • Vero cells (African green monkey kidney epithelial cells) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 atmosphere.

2. Assay Procedure:

  • Vero cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • This compound is added to the wells at final concentrations ranging from 10 µM to 6 mM.

  • The cells are incubated for 48 hours.

3. Cell Viability Assessment:

  • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Formazan crystals formed by viable cells are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The precise molecular mechanism of this compound's antiparasitic activity is still under investigation. However, based on morphological changes observed in treated nematodes and its structural similarity to other quinoline compounds, a multi-faceted mechanism can be proposed.

cluster_parasite Parasite cluster_cuticle Cuticle/Tegument cluster_calcium Calcium Homeostasis cluster_cell_death Cellular Stress & Death Pathways This compound This compound Cuticle Cuticle Disruption (Erosion, Detachment) This compound->Cuticle Direct Interaction Ca_Channel Calcium Channels (Putative Target) This compound->Ca_Channel Agonism (Hypothesized) Apoptosis Apoptosis Induction This compound->Apoptosis Potential Pathway Autophagy Autophagy Induction This compound->Autophagy Potential Pathway Death Parasite Death Cuticle->Death Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Ca_Influx->Cuticle Tegument Disruption Paralysis Paralysis Ca_Influx->Paralysis Apoptosis->Death Autophagy->Death Paralysis->Death

Caption: Hypothesized mechanism of this compound's antiparasitic action.

Experimental Workflow for In Vitro Nematocidal Assay

The following diagram outlines the key steps in the experimental workflow for assessing the in vitro nematocidal activity of this compound.

cluster_workflow In Vitro Nematocidal Assay Workflow Start Start Parasite_Prep Parasite Preparation (L3 Larvae or Adult Females) Start->Parasite_Prep Assay_Setup Assay Setup in 96-well Plate Parasite_Prep->Assay_Setup Compound_Addition Addition of this compound (Varying Concentrations) Assay_Setup->Compound_Addition Incubation Incubation (24, 48, 72 hours) Compound_Addition->Incubation Microscopy Microscopic Evaluation of Motility Incubation->Microscopy Data_Analysis Data Analysis (LC50 Calculation) Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro nematocidal activity assessment.

Discussion of Findings and Future Directions

The available data strongly suggest that this compound possesses significant nematocidal activity against Strongyloides venezuelensis, a model organism for the human parasite Strongyloides stercoralis. The compound is effective against both the infective larval and adult stages of the parasite.[1] Morphological studies using scanning electron microscopy have revealed that this compound causes significant damage to the nematode's cuticle, leading to erosion and detachment.[1] This mode of action is distinct from that of ivermectin, a commonly used anthelmintic.

The disruption of the cuticle, coupled with the structural similarity of this compound to other quinoline compounds, suggests a potential mechanism involving the modulation of ion channels. It has been hypothesized that this compound may act as an agonist of calcium channels, leading to an influx of calcium ions and subsequent disruption of the tegument, a mechanism similar to that of praziquantel.[1]

Furthermore, studies on this compound in cancer cell lines have demonstrated its ability to induce both apoptosis and autophagy.[3] These programmed cell death pathways are also present in parasites and could represent additional or alternative mechanisms by which this compound exerts its antiparasitic effects.

The primary limitation in the current understanding of this compound's antiparasitic spectrum is the absence of data on its activity against protozoan parasites like Trypanosoma cruzi and Plasmodium falciparum. Future research should prioritize the in vitro screening of purified this compound against these and other medically important protozoa to establish a broader cross-species comparison. Mechanistic studies are also warranted to confirm the hypothesized role of calcium channels and to investigate the potential induction of apoptosis and autophagy in parasites. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new broad-spectrum antiparasitic drugs.

References

Unveiling the Anti-Angiogenic Potential of Graveoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of graveoline analogs that have been investigated for their structure-activity relationships (SAR) as anti-angiogenic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in this promising area of cancer therapeutics.

This compound, a natural quinolinone alkaloid, has emerged as a scaffold of interest for the development of novel anti-cancer agents. Its derivatives have demonstrated a range of biological activities, with a particular focus on the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This guide focuses on the SAR studies of this compound and its analogs, providing a comparative analysis of their efficacy in various in vitro and in vivo models of angiogenesis.

Comparative Analysis of Anti-Angiogenic and Cytotoxic Activities

The anti-angiogenic potential of a series of synthesized this compound and graveolinine derivatives has been systematically evaluated. The primary determinants of activity were assessed through cytotoxicity against Human Umbilical Vein Endothelial Cells (HUVECs), and inhibition of HUVEC adhesion and migration, key processes in the formation of new blood vessels.[1][2] The in vivo anti-angiogenic efficacy was further confirmed using the Chick Chorioallantoic Membrane (CAM) assay.[1][2]

Table 1: In Vitro Cytotoxicity of this compound Analogs against HUVEC Cells

CompoundRIC50 (μM)
This compoundH> 100
8a 4-Fluorobenzyl25.3
8b 4-Chlorobenzyl19.8
8c 4-Bromobenzyl15.4
8d 4-Iodobenzyl10.2
8e 4-Methylbenzyl35.6
8f 4-Methoxybenzyl42.1
8g 3,4-Dichlorobenzyl12.5
8h 2,4-Dichlorobenzyl18.9

Data extracted from: An, Z. Y., et al. (2010). Synthesis and evaluation of this compound and graveolinine derivatives with potent anti-angiogenesis activities. European Journal of Medicinal Chemistry, 45(9), 3895-903.

Table 2: Inhibition of HUVEC Adhesion and Migration by this compound Analogs (at 10 μM)

CompoundRAdhesion Inhibition (%)Migration Inhibition (%)
8a 4-Fluorobenzyl45.255.1
8b 4-Chlorobenzyl52.862.3
8c 4-Bromobenzyl60.170.5
8d 4-Iodobenzyl75.382.4
8g 3,4-Dichlorobenzyl68.778.9

Data extracted from: An, Z. Y., et al. (2010). Synthesis and evaluation of this compound and graveolinine derivatives with potent anti-angiogenesis activities. European Journal of Medicinal Chemistry, 45(9), 3895-903.

From the data, a clear structure-activity relationship emerges. The introduction of a substituted benzyl group at the N-1 position of the quinolinone ring significantly enhances cytotoxic and anti-angiogenic activities compared to the parent this compound. Halogen substitution on the benzyl ring, particularly at the 4-position, proved to be most effective, with the inhibitory activity following the order I > Br > Cl > F. Compound 8d , bearing a 4-iodobenzyl substituent, was identified as the most potent analog in this series.[1][2]

Alternative Therapeutic Applications: Acetylcholinesterase Inhibition

Interestingly, modifications of the this compound scaffold have also yielded potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. This highlights the versatility of the this compound core in designing inhibitors for different biological targets.

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of this compound Analogs

CompoundnR'AChE IC50 (μM)BuChE IC50 (μM)Selectivity Index (BuChE/AChE)
5a 2Piperidine0.12 ± 0.0115.3 ± 1.2127.5
5b 3Piperidine0.08 ± 0.0110.8 ± 0.9135.0
5c 4Piperidine0.05 ± 0.008.7 ± 0.7174.0
6a 2N,N-Diethyl0.25 ± 0.0228.5 ± 2.1114.0
6b 3N,N-Diethyl0.18 ± 0.0121.3 ± 1.5118.3
Tacrine --0.33 ± 0.020.98 ± 0.072.97

Data extracted from: Wang, Y., et al. (2016). This compound Analogs Exhibiting Selective Acetylcholinesterase Inhibitory Activity as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Molecules, 21(2), 132.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the SAR studies of this compound analogs.

HUVEC Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

HUVEC Adhesion Assay
  • Plate Coating: 96-well plates are pre-coated with Matrigel (50 µL/well) and incubated at 37°C for 30 minutes to allow for polymerization.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated plates at a density of 2 x 10⁴ cells/well. The cells are then treated with the test compounds at a concentration of 10 μM and incubated for 18 hours.

  • Washing: Non-adherent cells are removed by gently washing the wells twice with PBS.

  • Staining and Quantification: The adherent cells are fixed with 4% paraformaldehyde and stained with crystal violet. The stained cells are then lysed, and the absorbance is measured at 570 nm. The percentage of adhesion inhibition is calculated relative to the untreated control.[3]

HUVEC Migration Assay (Wound Healing Assay)
  • Cell Monolayer Formation: HUVECs are grown to confluence in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

  • Compound Treatment: The cells are washed with PBS to remove detached cells and then incubated with fresh medium containing the test compounds (10 μM).

  • Image Acquisition: Images of the wound are captured at 0 and 24 hours.

  • Analysis: The migration of cells into the wound area is quantified by measuring the change in the wound width over time. The percentage of migration inhibition is calculated relative to the untreated control.

Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Window Creation: On day 3 of incubation, a small window is created in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc soaked with the test compound (e.g., 10 µ g/disc ) is placed on the CAM.

  • Incubation and Observation: The eggs are further incubated for 48 hours. The formation of new blood vessels around the filter disc is then observed and photographed under a stereomicroscope.

  • Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points within a defined area around the disc.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reaction Mixture Preparation: The reaction is performed in a 96-well plate. Each well contains 140 µL of phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of AChE enzyme solution. The mixture is incubated for 15 minutes at 37°C.

  • Colorimetric Reaction Initiation: 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added, followed by 10 µL of acetylthiocholine iodide (ATCI) to start the reaction.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm for 5 minutes.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation This compound This compound Analogs This compound->VEGFR2 Inhibition

Caption: VEGF Signaling Pathway and the inhibitory action of this compound Analogs.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis start Design of this compound Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity HUVEC Cytotoxicity Assay (MTT) characterization->cytotoxicity adhesion HUVEC Adhesion Assay cytotoxicity->adhesion sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar migration HUVEC Migration Assay adhesion->migration adhesion->sar cam Chick Chorioallantoic Membrane (CAM) Assay migration->cam For potent compounds migration->sar cam->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for SAR studies of this compound Analogs.

Conclusion

The structure-activity relationship studies of this compound analogs have successfully identified key structural features that enhance their anti-angiogenic properties. Specifically, the introduction of a 4-iodobenzyl group at the N-1 position of the this compound scaffold yields a potent inhibitor of HUVEC proliferation, adhesion, and migration, with confirmed in vivo efficacy. These findings provide a strong foundation for the further development of this compound-based compounds as potential anti-cancer therapeutics targeting angiogenesis. The demonstrated versatility of the this compound scaffold in targeting other enzymes like acetylcholinesterase further underscores its potential as a privileged structure in drug discovery. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and further elucidate their precise molecular mechanisms of action.

References

Unveiling the Double-Edged Sword: Validating ROS in Graveoline-Induced Cell Death in Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anti-cancer therapeutics has led scientists to explore a vast arsenal of natural compounds. Among them, Graveoline, a quinoline alkaloid isolated from the plant Ruta graveolens, has emerged as a promising candidate for its ability to induce cell death in cancer cells. A critical aspect of its mechanism of action lies in the generation of Reactive Oxygen Species (ROS), highly reactive molecules that can inflict cellular damage and trigger programmed cell death pathways. This guide provides a comprehensive comparison of this compound with other ROS-inducing anti-cancer agents, focusing on their efficacy in melanoma cell lines, and offers detailed experimental protocols to validate the pivotal role of ROS in their cytotoxic effects.

Performance Comparison: this compound vs. Alternatives in A375 Melanoma Cells

To provide an objective assessment of this compound's potential, its performance metrics are compared against three other well-documented ROS-inducing natural compounds: Plumbagin, Piperlongumine, and Resveratrol. The human melanoma cell line A375 serves as a consistent model for this comparison.

CompoundIC50 Value (A375 Cells)Mechanism of ROS-Induced Cell DeathReference
This compound 22.23 ± 0.79 µg/mLInduces both apoptosis and autophagy. The cell death is inhibited by ROS scavengers, indicating a ROS-dependent mechanism.[1][2][1][2]
Plumbagin 2.79 µMInduces apoptosis and cell cycle arrest through ROS-mediated activation of JNK pathways.[3][3]
Piperlongumine 8.45 µM (24h), 5.16 µM (48h)Promotes apoptosis via ROS-mediated mitochondrial disruption and activation of the MAPK pathway.[2][4][2][4]
Resveratrol 23 µM (48h)Triggers apoptosis and cell cycle arrest through ROS generation and endoplasmic reticulum stress.[5][6][7] At a concentration of 10 µM, it can lead to a 15-fold increase in ROS production.[8][5][6][7][8]

Note: While the pivotal role of ROS in this compound-induced cell death in A375 melanoma cells has been established, specific quantitative data on the percentage of apoptotic cells and the fold-increase in ROS production from the primary study are not available.[1] This highlights an area for further investigation to enable a more direct quantitative comparison with other compounds.

Experimental Protocols for Validating ROS-Mediated Cell Death

To rigorously investigate the role of ROS in compound-induced cell death, the following detailed experimental protocols are recommended.

Assessment of Intracellular ROS Production using DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method to measure intracellular ROS levels.

Principle: DCFDA, a cell-permeable non-fluorescent probe, is deacetylated by intracellular esterases to its non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding: Seed A375 melanoma cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period. Include a positive control such as hydrogen peroxide (H₂O₂) and a negative control (untreated cells). To validate the role of ROS, a set of cells should be pre-treated with a ROS scavenger, such as N-acetyl-L-cysteine (NAC), for 1 hour before adding the test compound.

  • DCFDA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The fold change in ROS production can be calculated by normalizing the fluorescence intensity of treated cells to that of the control cells.

Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI double staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed A375 cells in a 6-well plate and treat with the test compound and controls as described in the ROS detection protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.

G This compound-Induced Cell Death Pathway This compound This compound Autophagy Autophagy This compound->Autophagy ROS ROS Autophagy->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath CellDeath Apoptosis->CellDeath G Workflow for Validating ROS-Mediated Apoptosis Control Vehicle Control ROS_Assay ROS Detection (DCFDA Assay) Control->ROS_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Control->Apoptosis_Assay Compound Test Compound (e.g., this compound) Compound->ROS_Assay Compound->Apoptosis_Assay Compound_NAC Compound + ROS Scavenger (e.g., NAC) Compound_NAC->ROS_Assay Compound_NAC->Apoptosis_Assay G Comparative Logic of ROS-Inducing Anticancer Agents cluster_compounds ROS-Inducing Compounds This compound This compound ROS_Generation Increased Intracellular ROS This compound->ROS_Generation Plumbagin Plumbagin Plumbagin->ROS_Generation Piperlongumine Piperlongumine Piperlongumine->ROS_Generation Resveratrol Resveratrol Resveratrol->ROS_Generation Cell_Death Cancer Cell Death (Apoptosis/Autophagy) ROS_Generation->Cell_Death

References

Graveoline vs. Ivermectin: A Comparative Analysis of Nematocidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the nematocidal properties of graveoline, a natural furanocoumarin, and ivermectin, a widely used broad-spectrum antiparasitic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Ivermectin is a well-established anthelmintic drug with a known mechanism of action targeting the nervous system of nematodes. This compound, a compound isolated from Ruta chalepensis, has demonstrated significant nematocidal activity, suggesting its potential as a novel anthelmintic agent. This guide presents a side-by-side comparison of their performance based on available experimental data, highlighting their respective potencies and potential modes of action.

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro nematocidal activity of this compound and ivermectin against the nematode Strongyloides venezuelensis. The data is presented as the mean lethal concentration (LC50) in µg/mL, which is the concentration of the compound required to kill 50% of the nematode population under the specified conditions.

CompoundNematode StageLC50 (µg/mL) at 24hLC50 (µg/mL) at 48hLC50 (µg/mL) at 72h
This compound L3 Larvae18.916.213.5
Adult Females20.119.516.8
Ivermectin L3 Larvae5.84.94.2
Adult Females7.56.86.1

Data sourced from a comparative study on Strongyloides venezuelensis.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the comparative studies of this compound and ivermectin.

In Vitro Nematocidal Assay

This assay was performed to determine the direct effect of the compounds on the viability of Strongyloides venezuelensis larvae and adults.

Materials:

  • Strongyloides venezuelensis third-stage (L3) larvae and adult parthenogenetic females.

  • This compound and Ivermectin stock solutions (typically in DMSO).

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • 96-well microtiter plates.

  • Inverted microscope.

Procedure:

  • Nematode Preparation: S. venezuelensis L3 larvae are harvested from fecal cultures of experimentally infected rats. Adult females are obtained from the intestines of these rats. The nematodes are washed and suspended in the culture medium.

  • Assay Setup: Approximately 100-150 L3 larvae or 10-15 adult females are added to each well of a 96-well plate in a final volume of 200 µL of culture medium.[1]

  • Compound Addition: this compound and ivermectin are added to the wells at various final concentrations. A solvent control (e.g., DMSO) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for up to 72 hours.

  • Viability Assessment: Nematode viability is assessed at 24, 48, and 72 hours post-exposure. Mortality is determined by the absence of motility, which can be confirmed by gentle prodding with a fine needle or by observing their response to a light stimulus.[4][5] Dead nematodes typically appear straight, while live ones exhibit a characteristic sigmoidal shape and movement.[4]

Cytotoxicity Assay

This assay is crucial to evaluate the selectivity of the compounds, ensuring they are more toxic to the nematodes than to host cells.

Materials:

  • Vero cells (or another suitable mammalian cell line).

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound and Ivermectin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Vero cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or ivermectin. Control wells with untreated cells and solvent controls are included.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6][7][8][9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_nematode_prep Nematode Preparation cluster_assay_setup In Vitro Assay Setup cluster_incubation_assessment Incubation & Assessment cluster_cytotoxicity Cytotoxicity Assay N1 Harvest S. venezuelensis (L3 Larvae & Adults) N2 Wash and suspend in culture medium N1->N2 A1 Dispense nematodes into 96-well plates N2->A1 A2 Add this compound & Ivermectin (various concentrations) A1->A2 A3 Include controls (Solvent & Negative) A2->A3 I1 Incubate for 24, 48, 72 hours (37°C, 5% CO2) A3->I1 I2 Assess nematode viability (motility) I1->I2 I3 Calculate LC50 values I2->I3 R Comparative Analysis I3->R Compare Efficacy C1 Seed Vero cells in 96-well plates C2 Expose cells to compounds C1->C2 C3 Incubate for 72 hours C2->C3 C4 Perform MTT assay C3->C4 C5 Measure absorbance and calculate cell viability C4->C5 C5->R Assess Selectivity

Caption: Experimental workflow for the comparative nematocidal study.

Signaling Pathways

Ivermectin's Mechanism of Action:

Ivermectin's primary mode of action involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of nematodes. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.

ivermectin_pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and potentiates Cl_ion Cl- Influx GluCl->Cl_ion Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Ivermectin's signaling pathway leading to nematode paralysis.

This compound's Putative Mechanism of Action:

The precise signaling pathway for this compound's nematocidal activity is still under investigation. However, based on morphological studies showing cuticle damage and the known properties of related quinoline alkaloids, a putative mechanism can be proposed. This compound may interfere with enzymatic processes essential for the synthesis and maintenance of the nematode cuticle, a vital protective barrier. Disruption of the cuticle would lead to loss of structural integrity, osmotic stress, and ultimately, parasite death.

graveoline_pathway This compound This compound CuticleEnzymes Cuticle Synthesis & Maintenance Enzymes (e.g., Proteases, Transglutaminases) This compound->CuticleEnzymes Inhibits/Interferes with CuticleIntegrity Disruption of Cuticle Biosynthesis & Integrity CuticleEnzymes->CuticleIntegrity leads to CuticleDamage Cuticle Detachment & Erosion CuticleIntegrity->CuticleDamage OsmoticStress Osmotic Stress & Loss of Protection CuticleDamage->OsmoticStress Death Nematode Death OsmoticStress->Death

Caption: Putative mechanism of action for this compound on the nematode cuticle.

Conclusion

The available data indicates that while ivermectin is more potent in vitro against Strongyloides venezuelensis, this compound also exhibits significant nematocidal activity. The distinct proposed mechanisms of action suggest that this compound could represent a valuable lead compound for the development of new anthelmintics, potentially with a different resistance profile compared to existing drugs. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in in vivo models.

References

Independent Verification of Graveoline's Anti-Angiogenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of Graveoline with established alternatives, supported by available experimental data. Due to the limited publicly available quantitative data for this compound, this guide presents a qualitative comparison for this compound alongside quantitative data for well-characterized anti-angiogenic agents, Sorafenib and Sunitinib.

Data Presentation: Comparative Anti-Angiogenic Activity

The following table summarizes the available data on the anti-angiogenic effects of this compound and its comparators. It is important to note that direct quantitative comparison is hampered by the absence of specific IC50 values for this compound in the public domain.

Compound Assay Cell Type Reported Activity IC50 Value Citation
This compound HUVEC Adhesion & MigrationHUVECInhibitory effectNot Reported[1][2]
Chick Chorioallantoic Membrane (CAM) AssayIn vivoSignificant anti-angiogenesis activityNot Reported[1][2]
HUVEC CytotoxicityHUVECCytotoxicNot Reported[1][2]
Sorafenib HUVEC ProliferationHUVECInhibition of proliferation~1.5 µM
VEGFR-2 Kinase InhibitionBiochemical AssayPotent inhibition90 nM
Sunitinib HUVEC ProliferationHUVECInhibition of proliferation40 nM
VEGFR-2 Kinase InhibitionBiochemical AssayPotent inhibition80 nM

Note: The anti-angiogenic activity of this compound has been primarily reported for its derivatives, with one derivative, 8d, being highlighted as particularly potent.[1][2] However, specific IC50 values for the parent this compound compound are not available in the cited literature.

Experimental Protocols

Detailed methodologies for key assays used to evaluate anti-angiogenic properties are provided below. These protocols are based on standard laboratory procedures.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (this compound, Sorafenib, Sunitinib)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000 cells/well in EGM supplemented with FBS and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, MTT reagent is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.

HUVEC Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on the migration of endothelial cells, another crucial process in the formation of new blood vessels.

Materials:

  • Confluent monolayer of HUVECs in a 6-well plate

  • Pipette tips

  • Test compound

  • Microscope with a camera

Procedure:

  • Create Wound: A sterile pipette tip is used to create a linear scratch (wound) in the confluent HUVEC monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound at various concentrations is added.

  • Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: The width of the wound is measured at different time points. The percentage of wound closure is calculated, and the effect of the compound on cell migration is determined by comparing the wound closure in treated wells to the control wells.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model to assess the effect of a compound on the formation of new blood vessels in a living organism.

Materials:

  • Fertilized chicken eggs (10-day old)

  • Egg incubator

  • Small scissors or a Dremel tool

  • Sterile forceps

  • Test compound formulated for topical application (e.g., on a sterile disc or in a slow-release pellet)

  • Stereomicroscope

Procedure:

  • Egg Preparation: A small window is carefully created in the shell of a 10-day old fertilized chicken egg to expose the CAM.

  • Compound Application: The test compound is applied directly onto the CAM. A control (vehicle) is applied to a separate set of eggs.

  • Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for 48-72 hours.

  • Observation and Quantification: After incubation, the CAM is examined under a stereomicroscope. The formation of new blood vessels around the application site is observed. The anti-angiogenic effect is often quantified by measuring the area of vessel growth inhibition or by counting the number of blood vessel branch points.

Mandatory Visualization

Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Vascular Permeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Target Unconfirmed)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [color="#202124"]; VEGFR2 -> PLCg [color="#202124"]; VEGFR2 -> PI3K [color="#202124"]; PLCg -> PKC [color="#202124"]; PKC -> RAF [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; ERK -> Migration [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> eNOS [color="#202124"]; AKT -> Survival [color="#202124"]; eNOS -> Permeability [color="#202124"]; this compound -> VEGFR2 [style=dashed, arrowhead=tee, color="#EA4335", label="Potential Inhibition"]; }

Caption: Simplified VEGF signaling pathway and potential target for this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay HUVEC_Culture 1. Culture HUVECs Compound_Treatment_vitro 2. Treat with this compound or Alternatives Proliferation_Assay 3a. Proliferation Assay (MTT) Migration_Assay 3b. Migration Assay (Wound Healing) Data_Analysis_vitro 4. Analyze Data (IC50, % Inhibition) Final_Comparison Final Comparative Analysis Data_Analysis_vitro->Final_Comparison Egg_Incubation 1. Incubate Fertilized Eggs CAM_Exposure 2. Expose CAM Compound_Application_vivo 3. Apply this compound or Alternatives Incubate_Observe 4. Incubate and Observe Data_Analysis_vivo 5. Quantify Angiogenesis Data_Analysis_vivo->Final_Comparison

Caption: Workflow for evaluating anti-angiogenic properties.

References

Meta-analysis of published studies on Graveoline's efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis of Published Studies on Graveoline's Efficacy: A Comparative Guide for Researchers

Introduction

This compound, a 2-phenyl quinolinone natural product derived from plants of the Rutaceae family, has garnered scientific interest for its diverse bioactive properties, including antibacterial, spasmolytic, and antitumor activities. This guide provides a comprehensive meta-analysis of published research on this compound's efficacy, offering a comparative overview of its performance against various biological targets. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Quantitative Efficacy of this compound: A Comparative Summary

The following tables summarize the quantitative data from various studies, providing a clear comparison of this compound's efficacy across different experimental models.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell LineAssay TypeEfficacy MetricValueReference
H358 (NSCLC)Cell Proliferation% Reduction40% at 100 µM[1]
A375 (Melanoma)CytotoxicityIC50Not explicitly quantified in the abstract, but induced apoptosis and autophagy[2]
HUVECCytotoxicity-Cytotoxic effects demonstrated[1]

Table 2: Anti-parasitic Activity of this compound

OrganismStageEfficacy MetricValue (at 72h)Alternative Compound (Chalepensin)Reference
Strongyloides venezuelensisLarvae (L3)LC50Not specified, but chalepensin was superior3.9 µg/mL[3]
Strongyloides venezuelensisAdult FemalesLC50Higher dose than chalepensin required for 100% mortality (60 µM)16.8 µg/mL (LC50), 30 µM (100% mortality)[3]

Table 3: Antimicrobial Activity of this compound

MicroorganismEfficacy MetricValueReference
Staphylococcus aureus ATCC 25923MIC500 to 1000 µg/mL[4]
Enterococcus faecalis ATCC 29212MIC500 to 1000 µg/mL[4]
Escherichia coli ATCC 25922MIC500 to 1000 µg/mL[4]

Table 4: Binding Affinity of this compound to KRAS

Protein ConstructMethodEfficacy MetricValueReference
KRAS-FMeSPRKD~330 µM[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (e.g., A375 melanoma cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Anti-Angiogenesis Assays

This assay assesses the effect of a compound on cell migration.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to a confluent monolayer in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove detached cells, and then medium containing this compound or a control is added.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap over time using image analysis software.

This in vivo assay evaluates the effect of a substance on the formation of new blood vessels.

  • Egg Incubation: Fertilized chicken eggs are incubated for several days (e.g., 3-4 days).

  • Window Creation: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier soaked with this compound or a control substance is placed on the CAM.

  • Incubation and Observation: The eggs are resealed and incubated for a further period (e.g., 48-72 hours). The development of blood vessels around the application site is observed and photographed.

  • Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

In Vitro Nematocidal Assay

This assay is used to determine the efficacy of a compound against nematodes.

  • Parasite Collection: Third-stage infective larvae (L3) and adult parthenogenetic females of Strongyloides venezuelensis are collected and washed.

  • Treatment: A known number of larvae or adults are placed in a multi-well plate with different concentrations of this compound or a control.

  • Incubation and Observation: The parasites are incubated for various time points (e.g., 24, 48, and 72 hours). Mortality is assessed by observing the motility of the parasites under a microscope.

  • LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the parasites, is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Biophysical Interaction Analysis

SPR is used to measure the binding affinity between molecules in real-time.

  • Immobilization: The target protein (e.g., KRAS) is immobilized on a sensor chip.

  • Analyte Injection: A solution containing this compound at various concentrations is passed over the sensor chip surface.

  • Binding Measurement: The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded as a response unit (RU).

  • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (KD) are determined by analyzing the sensorgrams.

NMR provides detailed information about the interaction between a ligand and a protein at an atomic level.

  • Sample Preparation: A solution of the target protein (e.g., 15N-labeled KRAS) is prepared.

  • Titration: this compound is titrated into the protein solution at different molar ratios.

  • Spectrum Acquisition: 2D 1H-15N HSQC spectra are recorded at each titration point.

  • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand binding are monitored. The residues experiencing significant CSPs are mapped onto the protein's structure to identify the binding site.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation state.

  • Cell Lysis: Cells treated with this compound or control are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated ERK, Beclin-1, LC3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative protein levels.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows associated with this compound's activity.

cluster_0 This compound's Impact on KRAS Signaling This compound This compound KRAS_membrane KRAS Membrane Association This compound->KRAS_membrane Inhibits KRAS_active Active KRAS-GTP KRAS_membrane->KRAS_active MAPK_pathway MAPK Pathway (RAF-MEK-ERK) KRAS_active->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation

Caption: Proposed mechanism of this compound's anti-proliferative effect through inhibition of KRAS membrane association.

cluster_1 This compound-Induced Cell Death Pathways in Melanoma This compound This compound ROS ROS Generation This compound->ROS Autophagy_pathway Autophagy (Beclin-1 associated) This compound->Autophagy_pathway Apoptosis_pathway Apoptosis ROS->Apoptosis_pathway Cell_Death Cell Death Apoptosis_pathway->Cell_Death Autophagy_pathway->Cell_Death

Caption: Dual induction of apoptosis and autophagy by this compound in melanoma cells.

cluster_2 Experimental Workflow for Anti-Angiogenesis Screening start Start: Candidate Compound (this compound) in_vitro In Vitro Assays start->in_vitro wound_healing Wound Healing Assay (HUVEC Migration) in_vitro->wound_healing tube_formation Tube Formation Assay (HUVEC Differentiation) in_vitro->tube_formation in_vivo In Vivo Assay wound_healing->in_vivo tube_formation->in_vivo cam_assay CAM Assay (Blood Vessel Formation) in_vivo->cam_assay analysis Data Analysis: Quantify Inhibition cam_assay->analysis end Conclusion: Anti-Angiogenic Potential analysis->end

Caption: A typical workflow for evaluating the anti-angiogenic properties of a compound like this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Graveoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Graveoline (CAS 485-61-0) is a real chemical compound, an alkaloid found in plants such as Ruta graveolens.[1][2] However, comprehensive safety data sheets (MSDS) and detailed handling protocols specifically for pure this compound are not widely available in public resources. The information provided below is based on general principles of handling hazardous laboratory chemicals and data extrapolated from related compounds and the plant source, Ruta graveolens, which is known to have toxic effects.[2][3] This guide is for informational purposes and must be supplemented by a thorough risk assessment by qualified personnel before any handling.

This document provides crucial safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Due to the potential toxicity, skin irritation, and unknown long-term effects, a stringent PPE protocol is mandatory.

Minimum PPE Requirements:

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn.

  • Eye Protection: Chemical safety goggles are mandatory at all times. A face shield must be worn when handling larger quantities (>1g) or solutions.

  • Lab Coat: A buttoned, knee-length lab coat is required. Consider a chemically resistant apron for spill-prone procedures.

  • Respiratory Protection: Use a certified respirator with an appropriate organic vapor cartridge when handling the solid compound outside of a certified chemical fume hood.

Operational Handling Plan

All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for this compound handling. Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood before starting.

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the required amount of this compound using a dedicated spatula. Avoid generating dust.

  • Solubilization: If preparing a solution, add the solvent to the weighed this compound in a closed container (e.g., a vial with a septum cap) and mix gently.

  • Post-Handling: After use, decontaminate all surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent. Wipe down the exterior of all containers before removing them from the hood.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.[1][4]

PropertyValueSource
Molecular Formula C17H13NO3PubChem[1]
Molecular Weight 279.29 g/mol PubChem[1]
CAS Number 485-61-0ChemicalBook[5]
Melting Point 205 - 205.5 °CPubChem[1]
Boiling Point 263°C at 1.013 hPaLabSolutions[4]
Physical Description SolidPubChem[1]

Experimental Protocols

Protocol: Decontamination of a Minor this compound Spill (<100mg)

This protocol outlines the immediate steps for cleaning a minor spill of solid this compound within a chemical fume hood.

Methodology:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Restrict Access: Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: If not already wearing, don the full required PPE (double nitrile gloves, safety goggles, lab coat).

  • Containment: Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or paper towels) to prevent dust from becoming airborne.

  • Deactivation (Optional, if applicable): If a validated deactivating solution is available, apply it to the absorbent material.

  • Cleaning: Carefully wet the absorbent material with 70% ethanol to dampen the powder. Using forceps, pick up the contaminated material and place it in a labeled hazardous waste bag.

  • Final Wipe-Down: Wipe the spill area with fresh paper towels soaked in 70% ethanol, followed by a standard laboratory cleaning agent. Perform this wipe-down three times.

  • Disposal: Place all used cleaning materials and contaminated PPE into the hazardous waste bag. Seal the bag and place it in the designated solid hazardous waste container.

  • Documentation: Record the spill and decontamination procedure in the laboratory logbook.

Visualizations

.dot

Graveoline_Handling_Workflow start Start: Prepare for Handling ppe Step 1: Don Full PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside Certified Fume Hood ppe->fume_hood weigh Step 3: Weigh Compound Carefully (Avoid Dust) fume_hood->weigh dissolve Step 4: Prepare Solution (If applicable) weigh->dissolve decontaminate Step 5: Decontaminate Surfaces & Equipment Post-Use weigh->decontaminate If no solution needed dissolve->decontaminate waste Step 6: Dispose of Waste (Segregated Hazardous Waste) decontaminate->waste remove_ppe Step 7: Doff PPE Correctly waste->remove_ppe wash End: Wash Hands Thoroughly remove_ppe->wash

Caption: Standard Operating Procedure for Safely Handling this compound.

.dot

Spill_Response_Logic spill This compound Spill Occurs alert Alert Personnel & Restrict Area spill->alert assess Assess Spill Size alert->assess minor_spill Minor Spill (<100mg) Inside Fume Hood assess->minor_spill Minor major_spill Major Spill (>100mg) or Outside Hood assess->major_spill Major self_clean Proceed with Lab Decontamination Protocol minor_spill->self_clean evacuate Evacuate Area Immediately major_spill->evacuate document Document Incident self_clean->document contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs contact_ehs->document

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.